5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3S/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXTUPRTHLDAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NN=C(S2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine
Executive Summary: This document provides a comprehensive technical overview of 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its physicochemical properties, a validated synthesis protocol with mechanistic rationale, and a thorough discussion of its potential biological activities based on the well-established pharmacological profile of the 2-amino-1,3,4-thiadiazole scaffold. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this molecular entity.
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. It is considered a "privileged scaffold" in drug discovery due to its versatile biological activities and favorable physicochemical properties.[1][2] The ring system is a bioisostere of pyrimidine and is often incorporated into molecules to enhance binding affinity, metabolic stability, and cell permeability. The nitrogen atoms act as hydrogen bond acceptors, while the sulfur atom can participate in various non-covalent interactions, contributing to the molecule's ability to bind to diverse biological targets.[2]
Derivatives of 1,3,4-thiadiazole are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and diuretic activities.[1][3][4][5] Commercially available drugs such as Acetazolamide (a diuretic) and Sulfamethizole (an antibacterial) feature this core structure, validating its clinical significance.[1] The subject of this guide, 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine, combines this potent scaffold with a 2,6-difluorophenyl substituent, a structural motif often used in medicinal chemistry to modulate electronic properties and improve metabolic resistance to oxidative degradation.
Physicochemical and Structural Properties
The definitive structural analysis of 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine was accomplished through single-crystal X-ray diffraction, providing precise insights into its three-dimensional conformation.
The molecule consists of a central 1,3,4-thiadiazole ring linked to a 2,6-difluorophenyl group. A key structural feature is the dihedral angle of 35.19° between the planes of the thiadiazole and the phenyl rings, indicating a non-coplanar arrangement.[6][7] In the crystalline state, the molecules are organized into chains through intermolecular N—H⋯N hydrogen bonds, which contribute to the stability of the crystal lattice.[6][7]
Table 1: Core Physicochemical and Crystallographic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅F₂N₃S | [6] |
| Molecular Weight | 213.21 g/mol | [6] |
| Appearance | Solid (Crystals from acetone) | [6] |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/c | [6] |
| Unit Cell Dimensions | a = 9.0920 Å, b = 8.7400 Å, c = 10.936 Å | [6] |
| Dihedral Angle | 35.19 (14)° (Thiadiazole-Phenyl) |[6][7] |
Synthesis and Characterization
The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is a well-established process in organic chemistry. The most direct route involves the acid-catalyzed cyclization and dehydration of an aryl carboxylic acid with thiosemicarbazide.
Synthesis Pathway and Rationale
The reaction proceeds via the condensation of 2,6-difluorobenzoic acid and thiosemicarbazide. This method is efficient and avoids the use of more toxic reagents like phosphorus oxychloride or thionyl chloride, which are sometimes employed in alternative synthetic routes.[8] The application of heat is crucial as it provides the necessary activation energy for the intramolecular cyclization, which is the rate-determining step, followed by the elimination of two molecules of water to form the aromatic thiadiazole ring.
The choice of an acid catalyst (often concentrated H₂SO₄ in related syntheses) serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for the initial nucleophilic attack by the thiosemicarbazide, and it acts as a powerful dehydrating agent, driving the reaction equilibrium towards the cyclized product.[9] The protocol described in the literature for this specific compound, however, demonstrates a successful synthesis through direct heating, suggesting that at a high enough temperature (90°C), the reactants can overcome the activation barrier without a strong acid catalyst.[6]
Detailed Experimental Protocol
This protocol is adapted from the primary literature to provide a self-validating system for researchers.[6]
-
Reaction Setup: In a 25 mL round-bottom flask, combine 2,6-difluorobenzoic acid (2.0 mmol) and thiosemicarbazide (5.0 mmol). Expertise Note: Using an excess of thiosemicarbazide helps to drive the reaction to completion.
-
Heating: Place the flask in a pre-heated oil bath at 90°C. Maintain this temperature with stirring for 6 hours. The reaction should be monitored for completion using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl acetate:Hexane).
-
Isolation: After 6 hours, remove the flask from the oil bath and allow it to cool to room temperature. The crude product will precipitate out of the reaction mixture.
-
Filtration: Collect the precipitated solid by vacuum filtration, washing with cold water to remove any unreacted thiosemicarbazide.
-
Purification: Recrystallize the crude solid from approximately 20 mL of ethanol. This step is critical to remove impurities and obtain a product of high purity.
-
Drying and Characterization: Dry the purified crystals under vacuum. The final product should be characterized to confirm its identity and purity.
Methods of Characterization
To ensure the successful synthesis of the target compound, a suite of analytical techniques should be employed.
Table 2: Standard Characterization Methods and Expected Results
| Technique | Purpose | Expected Observations |
|---|---|---|
| Melting Point | Assess purity | A sharp, defined melting point. |
| ¹H NMR | Structural Elucidation | Signals corresponding to the aromatic protons on the difluorophenyl ring and the amine (-NH₂) protons. The amine protons typically appear as a broad singlet.[10] |
| ¹³C NMR | Structural Elucidation | Resonances for all 8 unique carbon atoms, including the characteristic C-F coupled signals for the difluorophenyl ring and the two distinct carbons of the thiadiazole ring.[10] |
| FT-IR | Functional Group ID | Characteristic peaks for N-H stretching of the amine group (~3300 cm⁻¹), C=N stretching of the thiadiazole ring (~1630 cm⁻¹), and C-F stretching.[9][10] |
| Mass Spectrometry | Molecular Weight | A molecular ion peak (M+) corresponding to the molecular weight of 213.21.[8][10] |
| X-ray Crystallography | Definitive Structure | Provides unambiguous confirmation of connectivity and stereochemistry, as reported in the literature.[6] |
Biological Context and Therapeutic Potential
While specific bioactivity data for 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine is not extensively published, the broad and potent pharmacological activities of the 2-amino-5-aryl-1,3,4-thiadiazole class provide a strong basis for predicting its therapeutic potential.[3][6]
The Role of the 1,3,4-Thiadiazole Core
The 2-amino-1,3,4-thiadiazole moiety is a key pharmacophore.[11] Its atoms can engage in hydrogen bonding and other interactions with biological targets, making it a versatile building block for designing enzyme inhibitors and receptor modulators. Many derivatives have been synthesized and tested for a wide range of activities.[5]
Potential Anticancer Activity
Numerous studies have demonstrated the cytotoxic potential of 2-amino-5-aryl-1,3,4-thiadiazole derivatives against various human cancer cell lines, including breast, lung, and central nervous system cancers.[3][12] The mechanism often involves the induction of apoptosis or the inhibition of key signaling kinases.[5][13] The presence of a substituted phenyl ring at the 5-position is often critical for activity, with electron-withdrawing groups (like fluorine) sometimes enhancing the cytotoxic effect. Therefore, it is highly probable that 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine would exhibit antiproliferative properties.
Potential Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of antimicrobial agents.[11] Derivatives have shown significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species like Candida albicans.[4][11][14] Some compounds in this class have also been investigated as potential antitubercular agents against Mycobacterium tuberculosis.[3][15] The mechanism of action can vary, but it often involves the disruption of microbial cellular processes.
Other Potential Pharmacological Activities
Beyond cancer and infectious diseases, this structural class has been explored for other therapeutic applications:
-
Anti-inflammatory Activity: Some thiadiazole derivatives act as inhibitors of enzymes like cyclooxygenase (COX), which are involved in the inflammatory cascade.[5]
-
Anticonvulsant Activity: The structural similarity of the thiadiazole ring to existing anticonvulsant drugs has led to the synthesis and evaluation of new derivatives for epilepsy treatment, with some showing promising results in animal models.[16][17]
-
Carbonic Anhydrase Inhibition: The 2-amino-1,3,4-thiadiazole scaffold is a classic zinc-binding group found in many carbonic anhydrase inhibitors, which have applications as diuretics and treatments for glaucoma.[3][5]
Conclusion and Future Directions
5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine is a readily synthesizable compound with a well-defined solid-state structure. While its specific biological profile remains to be fully elucidated, its chemical architecture, which combines the pharmacologically privileged 2-amino-1,3,4-thiadiazole core with a metabolically robust difluorophenyl group, makes it a highly compelling candidate for drug discovery programs.
Future research should focus on a systematic evaluation of its biological activities, starting with broad screening panels for anticancer, antibacterial, and antifungal properties. Should promising activity be identified, subsequent studies should aim to determine its mechanism of action, conduct structure-activity relationship (SAR) studies by modifying the phenyl and amine substituents, and evaluate its efficacy in preclinical disease models. The insights presented in this guide provide a solid foundation for initiating such investigations.
References
- Wang, Y., Wan, R., Han, F., & Wang, P. (2009). 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3108. [Link]
- Wang, Y., Wan, R., Han, F., & Wang, P. (2009). 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine. Semantic Scholar. [Link]
- Patel, A., et al. (Year not available). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-Bacterial and Anti-tubercular Activity. International Journal of Pharmaceutical & Biological Archives. [Link]
- Kumar, D., Vaddula, B. R., Chang, K. H., & Shah, K. (2011). One-pot synthesis and anticancer studies of 2-arylamino-5-aryl-1,3,4-thiadiazoles. Bioorganic & Medicinal Chemistry Letters, 21(8), 2320-2323. [Link]
- ResearchGate. (2025). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. ResearchGate. [Link]
- Digital Repository. (Year not available). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Digital Repository. [Link]
- Tambe, K., et al. (2024). ONE-POT SYNTHESIS OF 5-(ARYL)-1,3,4-THIADIAZOLE-2- AMINES IN PEG-400. Asian Journal of Pharmaceutical and Clinical Research. [Link]
- Journal of Applied Pharmaceutical Science. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. [Link]
- Oniga, O., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dovepress. [Link]
- ResearchGate. (Year not available). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]
- Palamarchuk, A. D., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]
- Masih, H., et al. (Year not available). Synthesis And Anticonvulsant Activity Of Novel 2,5-Disubstituted -1,3,4 - Thiadiazole Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]
- Journal of Chemical and Pharmaceutical Research. (Year not available). Thiadiazoles: Progress Report on Biological Activities. JOCPR. [Link]
- Thesis. (Year not available). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. [Link]
- ResearchGate. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. [Link]
- ISRES. (Year not available). 174 Thiadiazoles and Their Properties. ISRES. [Link]
- Aliabadi, A., & Mohammadpour, M. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]
- American Research Journals. (Year not available). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journals. [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. 20.198.91.3:8080 [20.198.91.3:8080]
- 3. sphinxsai.com [sphinxsai.com]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-pot synthesis and anticancer studies of 2-arylamino-5-aryl-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. sphinxsai.com [sphinxsai.com]
- 17. arjonline.org [arjonline.org]
Technical Guide: 5-(2,4-Difluorophenyl)-1,3,4-thiadiazol-2-amine Derivatives
Content Type: Technical Whitepaper & Experimental Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]
Executive Summary: The Fluorinated Pharmacophore
In the landscape of heterocyclic drug discovery, the 1,3,4-thiadiazole ring stands as a privileged scaffold, functioning as a bioisostere of pyrimidine and exhibiting a "two-electron donor" system that facilitates hydrogen bonding.[1] This guide focuses on a specific high-value derivative: 5-(2,4-difluorophenyl)-1,3,4-thiadiazol-2-amine .[1]
The incorporation of the 2,4-difluorophenyl moiety is not arbitrary. It is a strategic medicinal chemistry modification designed to:
-
Block Metabolic Hotspots: Fluorine substitution at the 2 and 4 positions of the phenyl ring blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly enhancing metabolic stability compared to the unsubstituted phenyl analog.
-
Modulate Lipophilicity: The difluoro-substitution increases the logP, improving membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-active anticonvulsant applications.
-
Enhance Binding Affinity: The electron-withdrawing nature of fluorine polarizes the phenyl ring, strengthening
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in enzyme active sites (e.g., Aromatase, Carbonic Anhydrase).[1]
Strategic Structure-Activity Relationship (SAR)[1]
The efficacy of this scaffold relies on the synergy between the heterocyclic core and the fluorinated tail.
SAR Logic Diagram
The following diagram illustrates the functional dissection of the molecule.
Figure 1: Structural dissection of the pharmacophore highlighting the functional role of each moiety.
Chemical Synthesis Strategies
We present two validated protocols for the synthesis of the core scaffold 5-(2,4-difluorophenyl)-1,3,4-thiadiazol-2-amine . Method A is the industrial standard for high yield; Method B is a "greener" alternative avoiding phosphorus oxychloride (
Reaction Scheme
[1]Synthesis Workflow Diagram
Figure 2: Dual-pathway synthesis workflow comparing POCl3-mediated cyclization vs. PPE-mediated green synthesis.
Detailed Experimental Protocols
Method A: Mediated Cyclization (Standard)
Rationale: Phosphorus oxychloride acts as both solvent and potent dehydrating agent, driving the cyclization of the intermediate hydrazide.[1]
Safety Warning:
-
Reagent Setup: In a 100 mL round-bottom flask, mix 2,4-difluorobenzoic acid (0.01 mol, 1.58 g) and thiosemicarbazide (0.01 mol, 0.91 g).
-
Addition: Slowly add
(5 mL) to the mixture. -
Reaction: Reflux the mixture on an oil bath at 75–80°C for 3–5 hours. Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 3:7).
-
Quenching: Cool the reaction mass to room temperature. Pour the viscous mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
Neutralization: Adjust the pH of the solution to ~8–9 using concentrated ammonia solution (
) or 10% NaOH. A precipitate will form. -
Isolation: Filter the solid precipitate under vacuum. Wash with cold water (3 x 20 mL).
-
Purification: Recrystallize from ethanol/DMF (9:1 ratio).
-
Expected Yield: 75–85%
-
Appearance: White to pale yellow crystalline solid.
-
Method B: Polyphosphate Ester (PPE) Mediated (Green)
Rationale: PPE is a milder reagent that avoids the evolution of HCl gas and toxic phosphate byproducts associated with
-
Preparation of PPE: Mix
(15 g), anhydrous ether (30 mL), and chloroform (60 mL).[1] Reflux until clear, remove solvent, and use the resulting ester syrup. -
Reaction: Mix 2,4-difluorobenzoic acid (0.01 mol) and thiosemicarbazide (0.012 mol) with 15 mL of prepared PPE.
-
Heating: Heat the mixture at 80°C for 2–3 hours.
-
Workup: Pour the reaction mixture into 10% aqueous
solution. Stir for 30 minutes to hydrolyze the remaining PPE and neutralize acid. -
Isolation: Filter the solid, wash with water, and dry.[1]
-
Purification: Recrystallize from Ethanol.
-
Expected Yield: 65–75%
-
Biological Applications & Mechanism[1][2][3]
Anticancer Activity (Aromatase Inhibition)
Derivatives of this scaffold have shown potency against MCF-7 (estrogen-dependent breast cancer) cell lines.[2]
-
Mechanism: The thiadiazole nitrogens coordinate with the Heme Iron (
) in the active site of the Aromatase enzyme (CYP19A1), while the 2,4-difluorophenyl group occupies the hydrophobic pocket usually bound by the steroid backbone.[1]
Antimicrobial Activity
The 2-amine group is often derivatized into Schiff bases or Sulfonamides to create broad-spectrum antibiotics.
-
Mechanism: Disruption of bacterial cell wall synthesis and inhibition of DNA gyrase (similar to fluoroquinolones, leveraging the fluorine motif).[1]
Quantitative Data Summary
| Compound Variant | Target | Cell Line / Organism | Activity Metric ( |
| Core Scaffold | Aromatase | MCF-7 | |
| Schiff Base Derivative | DNA Gyrase | S. aureus | |
| Sulfonamide Derivative | Carbonic Anhydrase | In vitro enzyme |
References
-
Synthesis and Anticancer Evaluation: Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link][1]
-
Green Synthesis Method: A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives using Polyphosphate Ester. MDPI. Available at: [Link][1]
-
Anticonvulsant Properties: Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents.[1][3][4][5][6][7] Frontiers in Chemistry. Available at: [Link]
-
Crystal Structure Data: 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine.[1] PMC (NIH).[1] Available at: [Link]
-
General Review: Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules. Taylor & Francis. Available at: [Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]
- 3. arjonline.org [arjonline.org]
- 4. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. dovepress.com [dovepress.com]
Crystallographic and Synthetic Guide: 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine
[1]
Executive Summary
The compound 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine represents a critical scaffold in modern medicinal chemistry. Unlike its planar non-substituted analogs, the introduction of fluorine atoms at the 2,6-positions of the phenyl ring induces significant steric strain, forcing a non-planar conformation that alters solubility, lipophilicity, and binding pocket fit.
This guide provides a definitive technical analysis of the compound's solid-state architecture, validated synthesis protocols, and supramolecular characteristics. It serves as a blueprint for researchers utilizing this moiety as a bioisostere for pyrimidine or pyridazine in anticancer and antimicrobial drug discovery.
Chemical Context & Synthesis[1][2][3][4][5][6][7][8][9][10][11]
Retrosynthetic Logic
The construction of the 1,3,4-thiadiazole core is most robustly achieved through the cyclodehydration of hydrazine-carbothioamide intermediates. For the 2,6-difluoro derivative, the electron-withdrawing nature of the fluorine substituents accelerates the initial nucleophilic attack but requires careful thermal control during cyclization to prevent decomposition.
Validated Synthesis Protocol
While multiple routes exist, the Phosphorus Oxychloride (
Reagents:
-
2,6-Difluorobenzoic acid (1.0 eq)
-
Thiosemicarbazide (1.2 eq)
-
Phosphorus Oxychloride (
) (Solvent/Reagent) -
Potassium Hydroxide (for neutralization)
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with 2,6-difluorobenzoic acid (20 mmol) and thiosemicarbazide (24 mmol).
-
Cyclization: Add
(15 mL) dropwise at C under argon atmosphere. -
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Critical Checkpoint: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1) until the acid spot disappears. -
Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (
) with vigorous stirring.-
Safety Note: This step is highly exothermic. Hydrolysis of excess
releases HCl gas.
-
-
Neutralization: Adjust pH to 8–9 using 10% KOH solution. The product will precipitate as a solid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/DMF (9:1) or Acetone .
Reaction Pathway Visualization[1]
Figure 1: Synthetic workflow for the POCl3-mediated cyclization.
Crystallization & Solid-State Methodology[1]
Obtaining single crystals suitable for X-ray diffraction requires overcoming the "ortho-effect," which often leads to microcrystalline powders rather than large blocks.
-
Solvent System: Acetone (Preferred) or Ethanol.
-
Method: Slow Evaporation at
. -
Protocol: Dissolve
of purified compound in acetone. Filter through a PTFE syringe filter into a clean vial. Cover with parafilm, punch 3 pinholes, and leave undisturbed for 3–5 days.
Crystal Structure Analysis
Crystallographic Data Summary
The following data represents the definitive structural metrics for this compound (C8H5F2N3S).
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell a | |
| Unit Cell b | |
| Unit Cell c | |
| Angle | |
| Volume ( | |
| Z (Molecules/Cell) | 4 |
| Calculated Density |
Molecular Conformation (The Ortho-Effect)
The most chemically significant feature of this structure is the dihedral angle .
-
Observation: The angle between the 1,3,4-thiadiazole ring plane and the 2,6-difluorophenyl ring plane is
.[2] -
Causality: In non-substituted phenyl-thiadiazoles, the system is nearly planar (
twist) to maximize -conjugation. Here, the steric repulsion between the lone pairs of the thiadiazole sulfur/nitrogen and the bulky ortho-fluorine atoms forces the rings to twist. -
Implication: This deplanarization disrupts extensive
-stacking in the crystal lattice, potentially increasing solubility compared to the non-fluorinated analog.
Supramolecular Architecture
The crystal packing is dominated by hydrogen bonding rather than
-
Primary Synthon: The amine group (
) acts as a double hydrogen bond donor. -
Acceptors: The ring nitrogens (
and ) of the thiadiazole act as acceptors. -
Network:
-
One
interaction forms centrosymmetric dimers (typical motif). -
However, due to the twist, these dimers extend into infinite chains along the
and axes .
-
-
Fluorine Interactions: Weak
interactions stabilize the packing between the twisted layers.
Structural Logic Diagram
Figure 2: Causal relationship between intramolecular sterics and macroscopic crystal packing.
Pharmaceutical Implications[1][13]
Bioisosterism & Stability
The 2-amino-1,3,4-thiadiazole core is a classic bioisostere for pyrimidine bases.
-
Metabolic Blockade: The 2,6-difluoro substitution on the phenyl ring effectively blocks metabolic oxidation at the ortho-positions, a common clearance pathway for phenyl-based drugs.
-
Lipophilicity Modulation: The fluorine atoms increase lipophilicity (
) without significantly increasing molecular volume, aiding in blood-brain barrier (BBB) penetration if used in CNS-targeted ligands.
Drug Design Heuristics
When docking this scaffold into protein targets (e.g., Kinases or GPCRs):
-
Do not assume planarity. Rigidify the torsion angle to
during docking simulations to avoid false-positive scoring. -
Donor/Acceptor Map: The N3 nitrogen is the preferred H-bond acceptor in the active site, while the exocyclic amine is a versatile donor.
References
-
Crystal Structure Determination: Wang, Y., Wan, R., & Wang, P. (2009).[2] 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3036.
-
General Synthesis of 1,3,4-Thiadiazoles: Hu, Y., Li, C. Y., Wang, X. M., & Yang, Y. H. (2014).[3] 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572–5610.
-
H-Bonding Patterns in Thiadiazoles: Lynch, D. E. (2014).[4][5] 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole.[4] Acta Crystallographica Section C.
-
Fluorine in Medicinal Chemistry (Ortho Effect): Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate, 2-amino-1,3,4-thiadiazole-succinic acid (1/2), 2-amino-1,3,4-thiadiazole-glutaric acid (1/1) and 2-amino-1,3,4-thiadiazole-adipic acid (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Protocols for the Synthesis of 1,3,4-Thiadiazole-2-Amine Derivatives
Abstract & Scope
The 1,3,4-thiadiazole-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in antimicrobial, anticancer (e.g., FAK inhibitors), and anti-inflammatory agents. Its planar, electron-deficient nature allows for strong
This guide details three validated synthetic pathways for generating 1,3,4-thiadiazole-2-amine derivatives. Unlike generic reviews, this document focuses on process chemistry , emphasizing reaction causality, safety critical control points (SCCPs), and mechanistic validation.
Core Synthetic Strategies
-
Dehydrative Cyclization (POCl
Method): The industry standard for one-pot synthesis from carboxylic acids. -
Oxidative Cyclization (FeCl
/I Method): Ideal for aldehyde precursors and sensitive substrates. -
Isothiocyanate Condensation: The route of choice for N-substituted amino derivatives.
Method A: Dehydrative Cyclization (The POCl Protocol)
Best for: Rapid, one-pot synthesis of 5-substituted-1,3,4-thiadiazole-2-amines from carboxylic acids.
The Mechanism
This reaction is driven by the activation of the carboxylic acid by phosphorus oxychloride (POCl
Experimental Protocol
Reagents:
-
Substituted Benzoic Acid (1.0 equiv)
-
Thiosemicarbazide (1.1 equiv)
-
Phosphorus Oxychloride (POCl
) (5.0 - 10.0 equiv) – Acts as solvent and reagent -
Catalytic H
SO (Optional, for deactivated acids)
Step-by-Step Workflow:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a CaCl
drying tube. -
Charging: Add the carboxylic acid (10 mmol) and thiosemicarbazide (11 mmol) to the flask.
-
Activation: Carefully add POCl
(10 mL) at room temperature. Caution: Exothermic. -
Reaction: Heat the mixture to 75–80 °C for 3–6 hours.
-
Checkpoint: Monitor via TLC (System: EtOAc/Hexane 1:1). The starting acid spot should disappear.
-
-
Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Pour the viscous solution slowly onto crushed ice (200 g) with vigorous stirring.
-
Why: POCl
hydrolysis is violently exothermic. Slow addition prevents "volcano" eruptions.
-
-
Neutralization: Adjust pH to ~8 using saturated NaHCO
or NH OH solution. The solid product will precipitate. -
Isolation: Filter the solid, wash copiously with cold water, and recrystallize from Ethanol/DMF.
Process Visualization (Graphviz)
Figure 1: Workflow for POCl
Method B: Oxidative Cyclization (FeCl Route)
Best for: Converting aldehydes to thiadiazoles; avoids harsh acidic conditions of POCl
The Mechanism
This route proceeds via a thiosemicarbazone intermediate. The metal salt (FeCl
Experimental Protocol
Reagents:
Step-by-Step Workflow:
-
Intermediate Synthesis: Reflux aldehyde and thiosemicarbazide in Ethanol (20 mL) with catalytic acetic acid for 2 hours. Cool and filter the thiosemicarbazone precipitate.[1]
-
Cyclization: Suspend the thiosemicarbazone (5 mmol) in Ethanol (30 mL).
-
Oxidation: Add a solution of FeCl
·6H O (20 mmol) in Ethanol (10 mL) dropwise. -
Reflux: Heat at reflux for 1–3 hours. The solution usually turns dark (reduction of Fe
to Fe ). -
Workup: Evaporate solvent to 50% volume. Pour into ice water.
-
Extraction: If no precipitate forms, extract with Ethyl Acetate.
-
Purification: Column chromatography is often required (DCM/MeOH) as yields can be lower than Method A.
Mechanistic Visualization (Graphviz)
Figure 2: Mechanistic pathway of oxidative cyclization using Ferric Chloride.
Method C: Isothiocyanate Route (Regioselective)
Best for: Synthesizing N-substituted amino thiadiazoles (e.g., 2-phenylamino-1,3,4-thiadiazole).
Protocol
-
Reactants: Hydrazide (R-CONHNH
) + Isothiocyanate (R'-NCS). -
Intermediate: Reflux in Ethanol to form the 1,4-disubstituted thiosemicarbazide .
-
Cyclization: Treat the intermediate with cold conc. H
SO (0–5 °C) for 1 hour, then stir at room temp for 2 hours. -
Result: High regioselectivity for the thiadiazole over the oxadiazole isomer (which forms under basic conditions/EDCI).
Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Method A: POCl | Method B: FeCl | Method C: Isothiocyanate |
| Starting Material | Carboxylic Acid | Aldehyde | Hydrazide |
| Reaction Type | Dehydrative | Oxidative | Condensation/Acid Cyclization |
| Yield (Typical) | 75 – 95% | 60 – 80% | 70 – 90% |
| Reaction Time | 3 – 6 Hours | 2 Steps (4+ Hours) | 2 Steps (6+ Hours) |
| Green Score | Low (Corrosive POCl | Medium (Iron waste) | Medium (Strong Acid) |
| Key Advantage | Scalable, One-pot | Mild conditions | Access to N-alkyl/aryl amines |
Troubleshooting Guide (CPPs)
-
Low Yield in Method A: Ensure anhydrous conditions. POCl
degrades with moisture. If the acid is electron-poor (e.g., nitro-benzoic acid), increase temperature to 90°C or add catalytic PPA. -
Regioselectivity Issues: In Method C, using NaOH instead of H
SO will favor the 1,2,4-triazole-3-thiol or 1,3,4-oxadiazole . Maintain acidic pH (<1) to ensure thiadiazole formation. -
Purification: 2-amino-1,3,4-thiadiazoles are amphoteric. Avoid strong base during workup to prevent ring opening or salt formation.
References
-
Dong, J., et al. (2022). POClngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Arabian Journal of Chemistry, 15(10), 103712. [Link][7] -
Niu, P., et al. (2015).
-Mediated Oxidative C–O/C–S Bond Formation.[8] The Journal of Organic Chemistry, 80(2), 1018–1024.[9] [Link] -
Meo, P. L., et al. (2005). Oxidative cyclization of aldehyde thiosemicarbazones induced by potassium ferricyanide and by tris(p-bromophenyl)amino hexachloroantimonate. Arkivoc, (i), 114-129.[10] [Link]
-
Altıntop, M. D., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.[11] Molecules, 28(24), 8096. [Link]
Sources
- 1. (PDF) A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles [academia.edu]
- 2. Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemcom.com [echemcom.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 9. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 10. iris.unipa.it [iris.unipa.it]
- 11. mdpi.com [mdpi.com]
Application Note: A Systematic Approach to Solvent Selection for 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The selection of an appropriate solvent system is a critical, yet often underestimated, parameter in the development of active pharmaceutical ingredients (APIs). For a molecule like 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with significant interest in medicinal chemistry, solvent choice profoundly impacts every stage from synthesis and purification to formulation and analysis.[1] An improper solvent can lead to low reaction yields, impure final products, and inaccurate analytical results. This guide provides a comprehensive framework for the rational selection of solvents for this specific compound, grounded in an understanding of its physicochemical properties and the theoretical principles of solubility. It offers detailed, practical protocols for empirical solubility testing, as well as application-specific recommendations for synthesis, purification (recrystallization and chromatography), and analysis (NMR and HPLC).
Physicochemical Characterization of the Solute
A deep understanding of the molecular structure of 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine is the foundation for predicting its solubility behavior.
Molecular Structure: C₈H₅F₂N₃S
Key Structural Features & Solubility Implications:
-
2,6-Difluorophenyl Ring: This bulky, electron-withdrawing aromatic group introduces significant nonpolar character. The fluorine atoms increase hydrophobicity and can participate in weak intermolecular interactions.
-
1,3,4-Thiadiazole Ring: This five-membered heterocycle is polar and contains nitrogen and sulfur atoms that can act as hydrogen bond acceptors. The ring system itself contributes to molecular rigidity.[2]
-
Exocyclic Amino Group (-NH₂): This primary amine is a key functional group, capable of acting as both a hydrogen bond donor and acceptor. Its basicity is reduced by the electron-withdrawing nature of the thiadiazole ring, which can affect its reactivity and interactions with acidic or basic solvents.[3]
-
Overall Polarity: The molecule possesses a distinct amphiphilic character, with a nonpolar difluorophenyl region and a polar aminothiadiazole region. This duality suggests that solvents of intermediate polarity or specific solvent mixtures will be most effective. The crystal structure reveals intermolecular N—H⋯N hydrogen bonds, indicating a strong potential for self-association which must be overcome by the solvent.[4][5]
Predicted Physicochemical Properties:
| Property | Value/Prediction | Implication for Solvent Selection |
| Molecular Weight | 213.21 g/mol [4] | Moderate molecular weight; size is not a primary barrier to solubility. |
| Physical Form | Solid[6] | Energy input (e.g., heating) may be required to overcome crystal lattice energy. |
| Polarity | Moderately Polar / Amphiphilic | Likely to be soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and some polar protic solvents (e.g., Ethanol). Poor solubility expected in nonpolar solvents (e.g., Hexane) and potentially in water. |
| Hydrogen Bonding | Donor (1) & Acceptor (3+) | Solvents capable of hydrogen bonding (e.g., alcohols, water) or strong dipole-dipole interactions are favored. |
| pKa (predicted) | Amine group likely weakly basic | Solubility may be enhanced in acidic aqueous solutions due to protonation of the amine. |
Theoretical Framework for Solvent Selection
A purely trial-and-error approach to solvent selection is inefficient. Applying theoretical models can significantly narrow the field of candidate solvents.
The age-old principle of "like dissolves like" is a useful starting point. This means that solutes dissolve best in solvents that have similar intermolecular forces. For our target molecule, this implies a need for solvents that can accommodate both its nonpolar aromatic and polar heterocyclic/amine features.
Hansen Solubility Parameters (HSP): A More Quantitative Approach The HSP model refines the "like dissolves like" concept by breaking down the total cohesion energy of a substance into three distinct parameters:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
The principle is that a solute will dissolve in a solvent if their three Hansen parameters are similar.[9] This three-dimensional approach is far more predictive than single-parameter models like dielectric constant or LogP, especially for complex molecules.[8][10] While determining the exact HSP for a new compound requires experimentation, the known values for common solvents can guide the selection of a diverse screening set.
Caption: A logical workflow for systematic solvent selection.
Protocol: Empirical Solubility Assessment
This protocol provides a rapid, material-sparing method to qualitatively assess solubility in a range of solvents.
Objective: To determine the approximate solubility of 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine across a panel of common laboratory solvents.
Materials:
-
5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine
-
Vials (e.g., 1.5 mL glass vials)
-
Magnetic stirrer and stir bars (optional)
-
Vortex mixer
-
Solvent Panel (see table below)
Procedure:
-
Preparation: Weigh approximately 2-5 mg of the compound into each labeled vial.
-
Solvent Addition: Add 0.1 mL of the first solvent to the corresponding vial.
-
Agitation: Vortex the vial vigorously for 30 seconds. Observe for dissolution.
-
Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in 0.1 mL increments, vortexing for 30 seconds after each addition, up to a total volume of 1.0 mL.
-
Heating (Optional): If the compound is still insoluble or sparingly soluble at room temperature, gently warm the vial (e.g., to 40-50 °C) and observe any change. Note if the compound precipitates upon cooling.
-
Observation & Recording: Record the results in a table, classifying solubility as follows:
-
Freely Soluble: Dissolves in < 0.3 mL.
-
Soluble: Dissolves in 0.3 - 0.7 mL.
-
Sparingly Soluble: Dissolves in 0.7 - 1.0 mL, or requires heating.
-
Insoluble: Does not dissolve in 1.0 mL.
-
Recommended Initial Solvent Screening Panel:
| Solvent Class | Solvent | Boiling Point (°C) | Polarity Index | Expected Solubility |
| Nonpolar | n-Hexane | 69 | 0.1 | Insoluble |
| Toluene | 111 | 2.4 | Sparingly Soluble | |
| Aprotic Polar | Dichloromethane (DCM) | 40 | 3.1 | Sparingly Soluble |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Soluble | |
| Tetrahydrofuran (THF) | 66 | 4.0 | Soluble | |
| Acetone | 56 | 5.1 | Soluble | |
| Acetonitrile (ACN) | 82 | 5.8 | Soluble | |
| Dimethylformamide (DMF) | 153 | 6.4 | Freely Soluble | |
| Dimethyl Sulfoxide (DMSO) | 189 | 7.2 | Freely Soluble | |
| Protic Polar | 2-Propanol (IPA) | 82 | 4.3 | Sparingly Soluble |
| Ethanol (EtOH) | 78 | 4.3 | Soluble | |
| Methanol (MeOH) | 65 | 5.1 | Soluble | |
| Water | 100 | 10.2 | Insoluble |
Application-Specific Solvent Recommendations
The optimal solvent is highly dependent on the intended application.[11]
Solvents for Synthesis
The synthesis of 2-amino-1,3,4-thiadiazoles often involves the cyclization of a thiosemicarbazide precursor.[12][13]
-
Reaction Medium: The choice of solvent is critical. For reactions involving strong acids (e.g., H₂SO₄, PPA) as cyclizing agents, the acid itself can serve as the solvent.[12] For other methods, a high-boiling point, polar aprotic solvent is often preferred to ensure all reactants are dissolved and to provide sufficient thermal energy.
-
Workup/Precipitation: After the reaction, the product is often precipitated by pouring the reaction mixture into a non-solvent, typically ice-water.
Solvents for Purification
Recrystallization: Recrystallization is the most common method for purifying solid organic compounds. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Protocol for Solvent Selection:
-
Using the results from the empirical solubility test, identify solvents where the compound is "Sparingly Soluble" or "Soluble" only with heating.
-
Test these candidates by dissolving the crude solid in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Observe the formation of crystals. The best solvent will provide a high yield of pure crystals.
-
-
Recommended Candidates: Ethanol, 2-propanol, or an ethanol/water mixture are excellent starting points for many aminothiadiazole derivatives.[4][14][15] Acetone may also be effective.[4]
Caption: Workflow for selecting an optimal recrystallization solvent.
Column Chromatography: Chromatography is used for purifying complex mixtures or when recrystallization is ineffective. The choice of the mobile phase (solvent system) is critical for achieving good separation.
-
Normal-Phase (Silica Gel): A nonpolar stationary phase requires a mobile phase of low to medium polarity. The polarity is gradually increased to elute compounds of increasing polarity.
-
Recommended Systems: Start with a mixture of a nonpolar solvent and a slightly more polar one, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.[16] For aminothiadiazoles, which are moderately polar, a gradient starting from ~70:30 Hexane:EtOAc and moving towards higher EtOAc content is a good starting point. Greener alternatives to DCM, such as ethyl acetate/heptane blends, are increasingly preferred.[17]
-
-
Reversed-Phase (C8 or C18): A nonpolar stationary phase requires a polar mobile phase.
Solvents for Analysis
NMR Spectroscopy: The choice of a deuterated solvent is paramount for NMR.
-
Key Considerations: The solvent must completely dissolve the sample and its residual signal should not overlap with key analyte signals.[21]
-
Recommended Solvents:
-
DMSO-d₆: This is an excellent choice for 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine. It is a highly polar solvent capable of dissolving many otherwise insoluble compounds.[21] Crucially, it is slow to exchange with labile protons, meaning the -NH₂ protons will likely appear as a sharp, observable signal.[22][23]
-
CDCl₃ (Deuterated Chloroform): While a common and versatile NMR solvent, it may not be polar enough to dissolve this compound sufficiently. If solubility is achieved, the amine protons may exchange or broaden, making them difficult to observe.
-
Methanol-d₄: A good polar, protic solvent, but it will rapidly exchange with the -NH₂ protons, causing their signal to disappear from the ¹H NMR spectrum. This can be used diagnostically to confirm the presence of exchangeable protons.
-
High-Performance Liquid Chromatography (HPLC): Solvent selection for HPLC focuses on achieving good separation, peak shape, and compatibility with the detection method (e.g., UV-Vis, MS).
-
Mode: Reversed-phase HPLC is most suitable for this moderately polar compound.
-
Mobile Phase:
-
Solvents: Acetonitrile and Methanol are the most common organic modifiers mixed with purified water. Acetonitrile is often preferred for its lower viscosity and better UV transparency.
-
Additives: As mentioned for chromatography, adding 0.05-0.1% TFA or Formic Acid to the aqueous and organic phases is highly recommended to ensure the amine is protonated, leading to sharp, symmetrical peaks.[20]
-
-
Example Gradient: A typical starting gradient on a C18 column would be:
-
Start at 60% Water (w/ 0.1% FA) / 40% Acetonitrile (w/ 0.1% FA)
-
Ramp to 10% Water / 90% Acetonitrile over 15-20 minutes.
-
Safety and Environmental Considerations
The selection of solvents in a pharmaceutical context must balance efficacy with safety and environmental impact.[1][11]
-
Toxicity: Solvents are classified based on their toxicity. Class 3 solvents like Ethanol, Acetone, and Ethyl Acetate are preferred over Class 2 solvents like Dichloromethane, Methanol, and Acetonitrile. Class 1 solvents (e.g., Benzene) are prohibited.[11]
-
Environmental Impact: Researchers should prioritize "green" solvents where possible. This includes reducing the use of chlorinated and highly volatile organic compounds.[16]
-
Handling: Always consult the Safety Data Sheet (SDS) for each solvent before use. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Summary of Recommendations
| Application | Primary Recommendation(s) | Secondary/Alternative(s) | Key Rationale |
| Synthesis | DMF, Pyridine | Chloroform | High boiling point, good solvating power for polar reactants. |
| Recrystallization | Ethanol, 2-Propanol | Acetone, Ethanol/Water | Good solubility when hot, poor solubility when cold. |
| Column (Normal) | Heptane/Ethyl Acetate | DCM/Methanol | Good separation of moderately polar compounds. |
| Column (Reversed) | Water/Acetonitrile (+0.1% FA) | Water/Methanol (+0.1% FA) | Standard for RP-HPLC; acid improves peak shape. |
| NMR Spectroscopy | DMSO-d₆ | CDCl₃ (if soluble) | Excellent solubility; preserves labile N-H signals. |
| HPLC Analysis | Water/Acetonitrile (+0.1% FA/TFA) | Water/Methanol (+0.1% FA/TFA) | Excellent resolution and peak shape for polar analytes on C18 columns. |
References
-
Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. Retrieved from [Link]
-
Yaseen, G., & Ahmad, M. (2023). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Acta Scientific Pharmaceutical Sciences. Retrieved from [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. hansen-solubility.com. Retrieved from [Link]
-
Sharma, S., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. Retrieved from [Link]
-
Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Retrieved from [Link]
-
Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. purosolv.com. Retrieved from [Link]
-
MacMillan, D., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Publications. Retrieved from [Link]
-
Shulyak, N., et al. (2019). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. ResearchGate. Retrieved from [Link]
-
Bashimam, M. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. Retrieved from [Link]
-
Staliński, K., et al. (2025). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. MDPI. Retrieved from [Link]
-
Wang, Y., et al. (2009). 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E. Retrieved from [Link]
-
Al-Bayati, R. H. H., & Abd Al-Razaq, A. A. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2009). 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine. Semantic Scholar. Retrieved from [Link]
-
Al-Bayati, R. H. H., & Abd Al-Razaq, A. A. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Journal of Kufa for Chemical Sciences. Retrieved from [Link]
-
Esteves, A. P., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Giera, M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Retrieved from [Link]
-
Kaminskyy, D., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PMC. Retrieved from [Link]
-
Nayyar, A., et al. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. ResearchGate. Retrieved from [Link]
-
Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2015). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. World Journal of Experimental Biosciences. Retrieved from [Link]
-
Sharma, P., et al. (2012). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. BioChromato. Retrieved from [Link]
-
Al-Juboori, A. M. H., et al. (2017). Synthesis, Characterization of New 1,3,4-thiadiazole Derivatives with Studying their Biological Activity. RJPT. Retrieved from [Link]
-
Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Retrieved from [Link]
-
Esteves, A. P., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]
-
Gevorgyan, A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Retrieved from [Link]
-
G., Richard, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]
-
Çakmak, F. P., & Yurttaş, L. (2019). 174 Thiadiazoles and Their Properties. ISRES. Retrieved from [Link]
Sources
- 1. rjpls.org [rjpls.org]
- 2. isres.org [isres.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | 942-70-1 [sigmaaldrich.com]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 10. paint.org [paint.org]
- 11. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. rjptonline.org [rjptonline.org]
Application Notes and Protocols: Recrystallization of 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine from Ethanol
Introduction: The Critical Role of Purification in Drug Discovery
In the landscape of modern drug development, the synthesis of novel chemical entities is merely the initial step. The biological activity and ultimate therapeutic potential of a compound are intrinsically linked to its purity. Impurities, even in trace amounts, can lead to erroneous biological data, unpredictable toxicity, and complications in formulation and manufacturing. Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds. This application note provides a detailed protocol for the recrystallization of 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine from ethanol, a key intermediate in various pharmaceutical research programs. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in a range of biologically active molecules.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific principles to ensure a robust and reproducible purification process.
Chemical Profile and Safety Considerations
Compound: 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine Molecular Formula: C₈H₅F₂N₃S Molecular Weight: 213.21 g/mol
Safety Precautions:
5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine and its structural analogs are bioactive molecules and should be handled with appropriate care. Although specific toxicity data for this compound is limited, it is prudent to treat it as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Engineering Controls: Conduct all operations in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid creating dust. Take precautionary measures against static discharge. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
Ethanol is a flammable liquid and should be handled with care. Keep away from ignition sources and use in a well-ventilated area.
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the differential solubility of a compound in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for their removal via hot filtration).
The process, in its essence, involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of a hot, suitable solvent.
-
Filtration (optional): Removing any insoluble impurities from the hot solution.
-
Crystallization: Allowing the hot, saturated solution to cool slowly, leading to the formation of crystals of the pure compound as its solubility decreases.
-
Isolation: Collecting the purified crystals by filtration.
-
Drying: Removing any residual solvent from the crystals.
The slow cooling phase is critical for the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules. Rapid cooling can lead to the trapping of impurities within the crystal structure.
Experimental Protocol: Recrystallization of 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine
This protocol is based on established methods for the purification of 2-amino-5-aryl-1,3,4-thiadiazoles.[2]
Materials and Equipment:
| Material/Equipment | Specifications |
| 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine | Crude, solid form |
| Ethanol (EtOH) | Reagent grade, 95% or absolute |
| Erlenmeyer flasks | Appropriate sizes (e.g., 50 mL, 100 mL) |
| Hot plate with magnetic stirring | |
| Magnetic stir bar | |
| Condenser | To prevent solvent evaporation |
| Buchner funnel and flask | For vacuum filtration |
| Filter paper | Whatman No. 1 or equivalent |
| Spatula | |
| Watch glass | |
| Ice bath | |
| Vacuum source |
Step-by-Step Procedure:
-
Preparation:
-
Place a magnetic stir bar in an appropriately sized Erlenmeyer flask.
-
Weigh the crude 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine and add it to the flask.
-
-
Dissolution:
-
Add a small volume of ethanol to the flask, just enough to create a slurry.
-
Place the flask on a hot plate with stirring and attach a condenser.
-
Heat the mixture to a gentle boil.
-
Add hot ethanol in small portions through the top of the condenser until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution.
-
Reheat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration (if decolorizing charcoal was used or if insoluble impurities are present):
-
Pre-warm a second Erlenmeyer flask and a fluted filter paper in a funnel. This prevents premature crystallization in the funnel.
-
Quickly filter the hot solution through the fluted filter paper into the pre-warmed flask.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat source.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
-
Isolation:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Turn on the vacuum and pour the cold slurry of crystals into the funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities.
-
Keep the vacuum on for a few minutes to pull air through the crystals and aid in initial drying.
-
-
Drying:
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Purity Assessment:
The purity of the recrystallized product should be assessed by measuring its melting point. A sharp melting point close to the literature value indicates high purity. Further characterization can be performed using techniques such as ¹H NMR, ¹³C NMR, and HPLC.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also help induce crystallization. |
| No Crystals Form | The solution is not saturated, or the compound is too soluble in the solvent at cold temperatures. | Try scratching the inside of the flask with a glass rod to create nucleation sites. If crystals still do not form, boil off some of the solvent to increase the concentration and then allow it to cool again. |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Ensure the minimum amount of hot solvent is used for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
Visualizing the Workflow
The following diagram illustrates the key steps in the recrystallization process.
Sources
Application Notes and Protocols: Synthesis of 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine Schiff Bases
Introduction: The Strategic Importance of 1,3,4-Thiadiazole Schiff Bases in Drug Discovery
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] The biological versatility of this moiety is attributed to the presence of the =N-C-S toxophoric unit.[4] When the 2-amino group of a 5-substituted-1,3,4-thiadiazole is condensed with an aldehyde, it forms a Schiff base, a compound containing an imine or azomethine (-N=CH-) group.[5][6] This transformation is of significant interest to drug development professionals as it often enhances the biological activity of the parent molecule.[6]
The incorporation of a 2,6-difluorophenyl group at the 5-position of the thiadiazole ring is a strategic design choice. The high electronegativity and lipophilicity of fluorine atoms can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins.
This guide provides a comprehensive, field-proven protocol for the synthesis of the key intermediate, 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine, and its subsequent conversion into a diverse library of Schiff bases. The methodologies are presented with detailed causal explanations to empower researchers to not only replicate the synthesis but also to adapt it for their specific molecular targets.
PART 1: Synthesis of the Core Intermediate: 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine
The foundational step in this workflow is the efficient synthesis of the parent amine. The most direct and reliable method involves the acid-catalyzed cyclocondensation of 2,6-difluorobenzoic acid with thiosemicarbazide.[7][8] This reaction proceeds via the formation of an acyl thiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable 1,3,4-thiadiazole ring.
Experimental Protocol: Synthesis of Compound (I)
-
Reagent Preparation: In a 50 mL round-bottom flask, combine 2,6-difluorobenzoic acid (e.g., 2.0 mmol, 316 mg) and thiosemicarbazide (e.g., 5.0 mmol, 455 mg).
-
Scientist's Note: An excess of thiosemicarbazide is used to drive the reaction to completion.
-
-
Reaction Setup: Place the flask in a pre-heated oil bath at 90°C.
-
Reaction Execution: Maintain the reaction mixture at 90°C for 6 hours. The mixture will melt and then gradually solidify as the product forms.
-
Isolation of Crude Product: After 6 hours, remove the flask from the oil bath and allow it to cool to room temperature. The crude product (I) will precipitate as a solid.
-
Purification: The crude solid is purified via recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol (e.g., 20 mL) to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the purified crystals of 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine (I) by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Workflow for Parent Amine Synthesis
Caption: Synthesis workflow for the core amine intermediate.
PART 2: General Protocol for the Synthesis of Schiff Bases
The formation of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound (in this case, an aromatic aldehyde).[9] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine.[10][11]
Experimental Protocol: General Schiff Base Synthesis (II)
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine (I) (e.g., 1.0 mmol, 213 mg) in 15-20 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add an equimolar amount (1.0 mmol) of the desired substituted aromatic aldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Scientist's Note: The acid catalyst is crucial for accelerating the rate of both the initial addition and the subsequent dehydration step.
-
-
Reaction Execution: Heat the reaction mixture to reflux and maintain it for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, reduce the volume of the solvent under vacuum. The resulting solid product is filtered, washed with cold ethanol, and then purified by recrystallization from absolute ethanol to yield the final Schiff base (II).
General Reaction Scheme for Schiff Base Formation
Caption: General workflow for Schiff base synthesis.
PART 3: Data and Characterization
A critical component of synthetic protocols is the validation of the product's identity and purity. The following tables provide examples of aldehyde substrates and the expected analytical data for the parent amine and a representative Schiff base product.
Table 1: Exemplary Aromatic Aldehydes for Schiff Base Synthesis
| Aldehyde Name | Structure of R-CHO | Expected Product (II) | Typical Reflux Time |
| Benzaldehyde | R = Phenyl | N-benzylidene-5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine | 4-6 hours |
| 4-Chlorobenzaldehyde | R = 4-Chlorophenyl | N-(4-chlorobenzylidene)-5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine | 4-6 hours |
| 4-Methoxybenzaldehyde | R = 4-Methoxyphenyl | N-(4-methoxybenzylidene)-5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine | 5-7 hours |
| 4-Nitrobenzaldehyde | R = 4-Nitrophenyl | N-(4-nitrobenzylidene)-5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine | 6-8 hours |
| 4-Hydroxybenzaldehyde | R = 4-Hydroxyphenyl | 4-(((5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl)imino)methyl)phenol | 5-7 hours |
Table 2: Key Spectroscopic Data for Structure Validation
| Compound | Technique | Expected Key Signals |
| Parent Amine (I) | FT-IR (cm⁻¹) | ~3300-3100 (N-H stretch, amine), ~1620 (C=N stretch, ring) |
| ¹H NMR (DMSO-d₆) δ (ppm) | ~7.2-7.8 (m, 3H, Ar-H), ~7.9 (s, 2H, NH₂) | |
| ¹³C NMR (DMSO-d₆) δ (ppm) | ~168 (C-NH₂), ~160 (d, C-F), ~155 (C-Ar), ~112-135 (Ar-C) | |
| Mass Spec (m/z) | 213 [M]⁺ | |
| Schiff Base (II) | FT-IR (cm⁻¹) | Disappearance of N-H stretch, Appearance of ~1600-1625 (C=N stretch, imine)[1][5] |
| (Representative example with Benzaldehyde) | ¹H NMR (DMSO-d₆) δ (ppm) | Disappearance of NH₂ signal, Appearance of new singlet ~8.5-9.0 (s, 1H, -N=CH-)[1][5] |
| ¹³C NMR (DMSO-d₆) δ (ppm) | Appearance of new signal ~165-170 (-N=C H-) | |
| Mass Spec (m/z) | 301 [M]⁺ |
Note: Exact spectral values may vary slightly based on the solvent used and the specific aromatic aldehyde substituent.
References
-
Synthesis and characterization of thiadiazole containing Schiff base: Antimicrobial activity. Der Pharma Chemica. [Link]
-
synthesis, biological activities and chemistry of thiadiazole derivatives and schiff bases. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an effective inhibitor against bacterial and fungal strains. European Journal of Chemistry. [Link]
-
Synthesis, Characterization and Biological Activity of Schiff Bases of 2, 5- Dimercapto-1,3,4-thiadiazole. AUSTRALIAN JOURNAL OF BASIC AND APPLIED SCIENCES (AJBAS). [Link]
-
Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-Bacterial and Anti-tubercular Activity. International Journal of Pharmaceutical Sciences and Research. [Link]
-
5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E. [Link]
-
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTIBACTERIAL ACTIVITY OF 1,3,4- THIADIAZOLE DERIVATIVES CONTAINING SCHIFF BASES. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Synthesis and Chemistry of Some New 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives as Fungicidal Agents. Journal of Applicable Chemistry. [Link]
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Semantic Scholar. [Link]
-
(PDF) Synthesis of Schiff Bases of 2-amino-5-aryl-1,3,4-thiadiazole and Its Analgesic, Anti-Inflammatory and Anti-Bacterial Activity. ResearchGate. [Link]
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]
-
5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine. Semantic Scholar. [Link]
-
Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. International Journal of Drug Delivery Technology. [Link]
-
Design, synthesis and screening of novel 5-substituted-1,3,4-thiadiazol-2-amines and their Schiff bases. Journal of Chemical and Pharmaceutical Research. [Link]
-
Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an. European Journal of Chemistry. [Link]
-
Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. [Link]
-
SYNTHESIS OF 2-AMINO-5-ARYL-1,3,4-THIADIAZOLE CATALYZED BY ORANGE JUICE AND ANTIMICROBIAL ACTIVITY. EPH-International Journal of Biological & Pharmaceutical Science. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Original Research. [Link]
- Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole.
-
NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE. DergiPark. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. eijbps.com [eijbps.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ajbasweb.com [ajbasweb.com]
- 7. 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. impactfactor.org [impactfactor.org]
- 11. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
Application Note: Standardized Antimicrobial Susceptibility Testing Protocol for 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine
Introduction
The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge. This has intensified the search for novel antimicrobial agents with unique mechanisms of action. The 1,3,4-thiadiazole heterocyclic ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] The specific compound, 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine, is a subject of interest for its potential antimicrobial efficacy. The difluorophenyl moiety may enhance its biological activity.[7][8]
This document provides a detailed, evidence-based protocol for conducting antimicrobial susceptibility testing (AST) of 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine. The methodology is grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and comparability.[9][10][11][12][13][14][15][16][17] The primary method detailed is the broth microdilution assay for the determination of the Minimum Inhibitory Concentration (MIC), a quantitative measure of a compound's potency.[18][19][20]
Principle of the Assay
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20] This is achieved by challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium. Following incubation, the presence or absence of microbial growth is visually assessed or measured spectrophotometrically. The MIC is a critical parameter in the evaluation of new antimicrobial agents.
Materials and Reagents
Test Compound and Controls
-
5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine: Purity >95%, with a known concentration.
-
Positive Control Antibiotics:
-
Ciprofloxacin or Gentamicin (for bacteria)
-
Amphotericin B or Fluconazole (for fungi)
-
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.
Microbial Strains
A panel of clinically relevant and quality control (QC) strains should be used.
Quality Control Strains (ATCC - American Type Culture Collection):
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
-
Enterococcus faecalis ATCC 29212
-
Candida albicans ATCC 90028
Test Strains (Examples):
-
Gram-positive bacteria: Methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis.
-
Gram-negative bacteria: Klebsiella pneumoniae, Salmonella enterica.
-
Fungi: Aspergillus niger, Cryptococcus neoformans.
Culture Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): For bacterial susceptibility testing.
-
RPMI-1640 Medium with L-glutamine, without bicarbonate, buffered with MOPS: For fungal susceptibility testing.
-
Tryptic Soy Agar (TSA) or Blood Agar: For bacterial culture maintenance and purity checks.
-
Sabouraud Dextrose Agar (SDA): For fungal culture maintenance and purity checks.
-
Sterile Saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS): For inoculum preparation.
-
0.5 McFarland Turbidity Standard: For standardizing inoculum density.
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom): For performing the assay.
Experimental Protocol
Preparation of Stock Solutions
The preparation of accurate stock solutions is critical for reliable MIC determination.
-
Test Compound: Prepare a stock solution of 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine at a concentration of 1280 µg/mL in sterile DMSO. The choice of a high initial concentration allows for a wide range of dilutions while minimizing the final DMSO concentration in the assay wells.
-
Control Antibiotics: Prepare stock solutions of the control antibiotics in their recommended solvents (e.g., water or DMSO) according to CLSI guidelines.[10][12][15]
-
Storage: Store all stock solutions at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
Inoculum Preparation
A standardized inoculum is essential for reproducible results.
-
Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21]
-
Within 15 minutes of preparation, dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[21]
-
-
Fungal Inoculum (Yeast):
-
From a 24-48 hour culture on SDA, suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.
-
Broth Microdilution Assay Procedure
The following steps should be performed in a sterile environment (e.g., a biological safety cabinet).
-
Plate Preparation:
-
Dispense 100 µL of the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) into all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the test compound stock solution (or control antibiotic) to the first column of wells (e.g., column 1). This will be the highest concentration tested.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this process across the plate to column 10.
-
Discard 100 µL from column 10 to maintain a final volume of 100 µL in each well.
-
Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared and diluted microbial inoculum to wells in columns 1 through 11. Do not inoculate the sterility control wells (column 12).
-
The final volume in each test well will be 200 µL.
-
-
Incubation:
-
Seal the plates with a breathable membrane or place them in a container with a moist paper towel to prevent evaporation.
-
Incubate bacterial plates at 35-37°C for 16-20 hours in ambient air.[21]
-
Incubate fungal plates at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC)
-
Visual Inspection: After incubation, examine the plates for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21]
-
Spectrophotometric Reading (Optional): The optical density (OD) of the wells can be read at 600 nm using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
Quality Control and Validation
-
Sterility Control: The sterility control well (column 12) should show no growth.
-
Growth Control: The growth control well (column 11) should exhibit clear turbidity.
-
QC Strain MICs: The MIC values for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[22] This validates the accuracy of the testing procedure.
-
Purity Check: After inoculation, streak a sample of the inoculum onto an appropriate agar plate to confirm the purity of the culture.
Data Presentation
The results of the antimicrobial susceptibility testing should be presented clearly and concisely.
| Microorganism | Strain Type | 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Escherichia coli | ATCC 25922 (QC) | 16 | 0.015 | N/A |
| Staphylococcus aureus | ATCC 29213 (QC) | 8 | 0.5 | N/A |
| Methicillin-resistant S. aureus | Clinical Isolate | 16 | >32 | N/A |
| Pseudomonas aeruginosa | ATCC 27853 (QC) | 64 | 0.5 | N/A |
| Candida albicans | ATCC 90028 (QC) | 32 | N/A | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow Diagram
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
This application note provides a comprehensive and standardized protocol for the in vitro antimicrobial susceptibility testing of 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine. Adherence to these guidelines, which are based on established CLSI and EUCAST standards, is crucial for generating reliable and comparable data.[9][10][11][12][13][14][15][16][17] Such data is fundamental for the preclinical evaluation of this compound and for guiding further research and development efforts in the quest for new antimicrobial therapies.
References
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmacopuncture. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules. Available at: [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmacopuncture. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
-
A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. Available at: [Link]
-
Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules. Available at: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
-
CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. Current Medicinal Chemistry. Available at: [Link]
-
Guidance Documents. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]
-
Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]
-
Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules. Available at: [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]
-
Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Journal of Applied Pharmaceutical Research. Available at: [Link]
-
1,3,4-Thiadiazole Derivatives as an Antimicrobial: An Update. Bentham Science. Available at: [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. Available at: [Link]
-
Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Journal of Applied Pharmaceutical Research. Available at: [Link]
-
Synthesis and antibacterial activity study of some new 1,3,4-thiadiazole derivatives. Der Pharma Chemica. Available at: [Link]
Sources
- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. media.neliti.com [media.neliti.com]
- 8. scienceopen.com [scienceopen.com]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. nih.org.pk [nih.org.pk]
- 11. EUCAST expert rules in antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 14. EUCAST: EUCAST - Home [eucast.org]
- 15. darvashco.com [darvashco.com]
- 16. fda.gov [fda.gov]
- 17. EUCAST: Guidance Documents [eucast.org]
- 18. microbeonline.com [microbeonline.com]
- 19. protocols.io [protocols.io]
- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 22. szu.gov.cz [szu.gov.cz]
Application Note: Biophysical Characterization of DNA Interactions with 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine
[1]
Introduction & Chemical Context
The 1,3,4-thiadiazole scaffold is a pharmacophore of significant interest in oncology due to its ability to mimic pyrimidine bases, allowing it to interfere with DNA replication.[1] This guide focuses on 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine (referred to herein as DFP-Thia ).
Compound Specifics:
-
Electronic Properties: The 2,6-difluoro substitution on the phenyl ring exerts a strong electron-withdrawing effect, potentially altering the dipole moment and stacking capability of the molecule.
-
Steric Considerations: Crystallographic data suggests a dihedral angle of ~35° between the thiadiazole and phenyl rings due to the steric bulk of the fluorine atoms [1]. This non-planarity challenges the classical "flat" intercalator model, making the distinction between intercalation and groove binding the primary experimental objective.
Experimental Workflow Overview
The following workflow is designed to validate binding sequentially, moving from electronic perturbation to hydrodynamic confirmation.
Figure 1: Sequential workflow for characterizing DFP-Thia/DNA interactions.
Protocol 1: Electronic Absorption Spectroscopy (UV-Vis)
Objective: To detect structural changes in DNA upon ligand binding. Intercalation typically results in hypochromism (decreased absorbance) and a bathochromic shift (red shift) due to
Reagents & Preparation
-
Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4. (Maintain ionic strength to prevent polyelectrolyte effects).
-
DNA Stock: Calf Thymus DNA (CT-DNA).[2][3] Dissolve in buffer; verify purity by ensuring
. -
Ligand Stock: Dissolve DFP-Thia in DMSO (due to lipophilicity) to 10 mM. Dilute further in buffer ensuring final DMSO concentration < 1% to avoid DNA denaturation.
Methodology
-
Baseline: Prepare a fixed concentration of DFP-Thia (e.g.,
) in two quartz cuvettes (Sample and Reference). -
Titration: Add incremental aliquots of CT-DNA (
) to the Sample cuvette. -
Correction: Add equal volumes of buffer to the Reference cuvette to cancel out dilution effects.
-
Measurement: Scan from 200–500 nm after each addition. Allow 5 minutes equilibration time.
Data Analysis (Benesi-Hildebrand)
To determine the intrinsic binding constant (
| Variable | Definition |
| Absorbance of free ligand | |
| Absorbance of ligand + DNA complex | |
| Molar extinction coefficients of free and bound ligand |
Success Metric: A linear plot of
Protocol 2: Fluorescence Competitive Binding
Objective: DFP-Thia is weakly fluorescent. We use Ethidium Bromide (EtBr), a known intercalator, as a probe. If DFP-Thia intercalates, it will displace EtBr, quenching the fluorescence of the EtBr-DNA complex.[4]
Methodology
-
Complex Formation: Incubate CT-DNA (
) with EtBr ( ) in Tris-HCl buffer for 30 minutes. -
Excitation/Emission: Set
(EtBr excitation) and scan emission . -
Titration: Add DFP-Thia (
) incrementally to the EtBr-DNA solution. -
Observation: Monitor the reduction in peak intensity at ~600 nm.
Data Analysis (Stern-Volmer)
Analyze quenching efficiency using the Stern-Volmer equation [3]:
- : Fluorescence intensity in absence and presence of quencher (DFP-Thia).
- : Stern-Volmer quenching constant.
- : Concentration of DFP-Thia.
Interpretation:
-
Linear Plot: Indicates dynamic quenching or static quenching (displacement).
-
Calculation:
. This gives the apparent binding constant of your drug relative to EtBr.
Protocol 3: Hydrodynamic Studies (Viscosity)
Objective: This is the critical differentiator .
-
Intercalators: Increase DNA length
Significant increase in viscosity.[4] -
Groove Binders: Bend/kink DNA
No change or slight decrease in viscosity. -
Reasoning: Given the ~35° twist in DFP-Thia [1], this test determines if the molecule flattens to intercalate or resides in the groove.
Methodology
-
Apparatus: Ubbelohde viscometer thermostated at
. -
Sample: CT-DNA (
) in buffer. -
Titration: Add DFP-Thia to achieve ratios (
) of 0.0, 0.1, 0.2... up to 1.0. -
Measurement: Measure flow time (
) in triplicate for each ratio. Flow time for buffer alone is .
Data Presentation
Plot
| Result | Interpretation |
| Slope > 0 (Steep) | Classical Intercalation (Helix lengthening) |
| Slope | Groove Binding or Electrostatic Interaction |
| Slope < 0 | Helix Kinking/Bending |
Mechanism Visualization
The following diagram illustrates the competitive binding logic used in Protocol 2.
Figure 2: Logic flow for distinguishing binding modes via fluorescence quenching.
References
-
Wang, Y., Wan, R., Han, F., & Wang, P. (2009).[5] 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E, 65(11), o3108. Link
-
Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703–2707. Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer US. (Standard Reference for Stern-Volmer derivation). Link
-
Satyanarayana, S., Dabrowiak, J. C., & Chaires, J. B. (1992). Neither delta- nor lambda-tris(phenanthroline)ruthenium(II) binds to DNA by classical intercalation. Biochemistry, 31(39), 9319–9324. (Seminal paper on Viscosity protocols). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
Application Note: In Vitro Cytotoxicity Profiling of Difluorophenyl Thiadiazoles
Abstract
Difluorophenyl thiadiazoles represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer activity via DNA binding and mitochondrial apoptosis induction. However, the incorporation of difluorophenyl moieties significantly increases lipophilicity (LogP), introducing critical challenges in in vitro testing: aqueous precipitation and potential interference with tetrazolium-based assays. This guide provides a validated workflow to accurately determine IC50 values, eliminating common false-negative and false-positive artifacts associated with this chemical class.
Part 1: Pre-Analytical Phase – Compound Handling & Solubilization
The Challenge: The 2,4- or 2,5-difluorophenyl group enhances metabolic stability but renders the compound highly hydrophobic. Direct dilution from 100% DMSO to cell culture media often causes "micro-precipitation"—invisible to the naked eye but sufficient to skew dose-response curves.
1.1 Solubilization Protocol
Objective: Create a stable stock solution without crashing the compound out of solution during serial dilution.
-
Primary Stock: Dissolve the difluorophenyl thiadiazole powder in 100% sterile-filtered DMSO to a concentration of 10 mM . Vortex for 60 seconds.
-
Quality Check: If the solution is cloudy, sonicate at 40°C for 5 minutes.
-
-
Intermediate Dilution (The "Step-Down" Method): Do NOT dilute directly into media.
-
Prepare a 100x working plate in 100% DMSO.
-
Example: To achieve a final assay concentration of 10 µM, prepare a 1 mM solution in DMSO.
-
-
Final Application: Dilute the 100x DMSO stock 1:100 into pre-warmed (37°C) culture media immediately before adding to cells.
-
Final DMSO Concentration: Must be
0.5% (v/v), ideally 0.1%.[1] -
Validation: Inspect the highest concentration well under 40x microscopy. If crystals are visible, the data is invalid.
-
1.2 Visualization: The "Step-Down" Dilution Workflow
Figure 1: The "Step-Down" dilution strategy prevents shock-precipitation of lipophilic fluorinated compounds.
Part 2: Primary Screening – The Validated MTT Assay
Scientific Integrity Alert: Thiadiazoles contain sulfur and nitrogen centers that can possess intrinsic reductive potential. In rare cases, they can chemically reduce MTT to formazan without live cells, leading to false "high viability" readings (Type I Error) [1].
2.1 Experimental Design Table
| Parameter | Specification | Rationale |
| Cell Density | 3,000 - 5,000 cells/well | Prevents overconfluence during 72h incubation. |
| Incubation Time | 48 - 72 hours | Thiadiazoles often act via slow-onset apoptosis. |
| Reagent | MTT (0.5 mg/mL) | Standard metabolic probe. |
| Control A | Vehicle (0.1% DMSO) | Normalizes 100% viability. |
| Control B | Cell-Free Interference | CRITICAL: Media + Compound + MTT (No Cells). |
| Positive Control | Doxorubicin or Cisplatin | Validates assay sensitivity. |
2.2 Step-by-Step Protocol
-
Seeding: Plate cells in 96-well plates (100 µL/well). Incubate 24h for attachment.
-
Treatment: Remove old media. Add 100 µL of fresh media containing the difluorophenyl thiadiazole (from Part 1).
-
Dose Range: 0.1 µM to 100 µM (Logarithmic scale).
-
-
Interference Check: In a separate column, add the highest drug concentration (100 µM) to wells containing media only (no cells).
-
MTT Addition: After 48-72h, add 10 µL of MTT stock (5 mg/mL in PBS) to all wells. Incubate 3-4h at 37°C.
-
Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Quantification: Measure absorbance at 570 nm (reference 630 nm).
Data Validation: If the Cell-Free Interference wells show OD > 0.05 above blank media, the compound is chemically reducing MTT. Action: Switch to a non-redox assay like SRB (Sulforhodamine B) or ATP-based luminescence.
Part 3: Mechanistic Validation – Flow Cytometry
Context: Difluorophenyl thiadiazoles typically induce cytotoxicity via the intrinsic mitochondrial apoptotic pathway, characterized by ROS generation and Caspase-3 activation [2].
3.1 Annexin V-FITC / PI Staining Protocol
This assay distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Treatment: Treat cells (6-well plate) with the IC50 concentration determined in Part 2 for 24 hours.
-
Harvesting: Collect media (contains floating dead cells) and trypsinize adherent cells. Combine and centrifuge (1000 rpm, 5 min).
-
Washing: Wash pellet 2x with cold PBS.
-
Staining: Resuspend in 100 µL 1X Binding Buffer.
-
Add 5 µL Annexin V-FITC.
-
Add 5 µL Propidium Iodide (PI).
-
-
Incubation: 15 min at RT in the dark.
-
Analysis: Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).
3.2 Visualization: Mechanism of Action Pathway
Figure 2: Proposed signaling cascade.[2] The difluorophenyl moiety facilitates membrane entry, triggering mitochondrial dysfunction.
Part 4: Data Analysis & Reporting
To ensure authoritative results, calculate the Selectivity Index (SI) , which indicates the therapeutic window.
4.1 Calculation Formulas
-
Viability (%):
-
IC50: Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.
-
Selectivity Index (SI):
-
Interpretation: An SI > 2 indicates moderate selectivity; SI > 10 indicates high therapeutic potential [3].
-
References
-
BenchChem Technical Support. (2025).[1][3][4] Troubleshooting Inconsistent Results in Biological Assays with Thiadiazoles. BenchChem Application Notes.[1] Link
-
Ekrek, S., et al. (2022).[5] Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents.[5][6][7][8] Journal of Biomolecular Structure and Dynamics. Link
-
Janowska, A., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity.[7][9][10][11][12] Molecules, 27(6), 1962. Link
-
Matysiak, J., et al. (2026). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole.[6] Molecules, 30(24).[11] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides [frontiersin.org]
- 11. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support guide for 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. As modern drug candidates become increasingly complex and lipophilic, poor solubility has emerged as a primary obstacle to obtaining reliable experimental data and achieving clinical success.[1][2] This guide provides both foundational knowledge and actionable protocols to help you overcome these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine.
Q1: What are the general solubility characteristics of this compound?
A: 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine (C₈H₅F₂N₃S, M.W. 213.21) is a solid, heterocyclic compound.[3] Its structure, featuring a difluorophenyl ring and an aminothiadiazole core, suggests it is a relatively polar molecule but with significant lipophilic character due to the aromatic system and fluorine atoms. Like many modern drug candidates, it is expected to exhibit poor aqueous solubility.[4][5] The presence of an amine group and nitrogen atoms in the thiadiazole ring allows for hydrogen bonding, which is crucial for its interaction with solvents.[3][6] Its solubility is likely to be highest in polar aprotic organic solvents and may be significantly influenced by the pH of aqueous solutions.[6]
Q2: In which common laboratory solvents should I start my solubility tests?
A: Based on its synthesis, which involves crystallization from ethanol and acetone, these are excellent starting points.[3] For general laboratory use and creating stock solutions, polar aprotic solvents are highly recommended. A good initial screening panel would include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF) [7]
-
Acetone
-
Ethanol or Methanol [8]
Always start with a small amount of the compound and solvent to determine an approximate solubility before preparing a larger stock solution.
Q3: Why is my compound not dissolving in aqueous buffers like PBS?
A: This is a common issue. The compound's low intrinsic aqueous solubility is the primary reason.[7] Several factors contribute to this:
-
Molecular Structure: The rigid, planar structure with a lipophilic difluorophenyl group limits favorable interactions with water.
-
Crystal Lattice Energy: In its solid state, the compound is stabilized by intermolecular hydrogen bonds, forming a stable crystal lattice that requires significant energy to break apart.[1][3]
-
pH of the Buffer: The 2-amino group on the thiadiazole ring is a weak base. In neutral or alkaline buffers (like PBS, typically pH 7.4), this group is primarily in its neutral, less soluble form.[6][9] To improve solubility in aqueous solutions, acidification of the medium is often necessary to protonate the amine, forming a more soluble salt.[10][11]
Q4: Can I heat the solution to improve solubility?
A: Yes, gently heating the solution can often increase both the amount of solute that dissolves and the rate of dissolution.[9][12] This is a standard technique, especially when preparing concentrated stock solutions. However, proceed with caution:
-
Compound Stability: First, ensure the compound is stable at elevated temperatures. Check for any degradation data if available.
-
Precipitation on Cooling: Be aware that the compound may precipitate out of the solution as it cools back to room temperature, a phenomenon known as supersaturation.[13] This is particularly relevant if you are preparing solutions for assays that will be run at ambient temperature. If crystallization occurs upon cooling, the chosen solvent is likely not suitable for that concentration.
Q5: My compound precipitates out of my biological assay medium. What can I do?
A: This is a critical issue that can lead to inaccurate and unreliable assay results.[4] Precipitation typically occurs when a concentrated organic stock solution (e.g., in DMSO) is diluted into an aqueous assay buffer. The dramatic change in solvent polarity causes the compound to crash out. To prevent this:
-
Lower the Stock Concentration: Use a less concentrated stock solution if possible.
-
Decrease the Final Concentration: Reduce the final percentage of the organic solvent (e.g., DMSO) in the assay medium to below 1% or even 0.5% if the experiment allows.
-
Use Solubilizing Excipients: Consider pre-complexing the compound with agents like cyclodextrins or using a formulation with surfactants to maintain solubility in the aqueous phase.[10][14]
-
pH Modification: Ensure the pH of the final assay buffer is in a range that favors the ionized, more soluble form of the compound.[10]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Screening Protocol
This guide provides a structured approach to identifying a suitable solvent system for your compound. The principle of "like dissolves like" is a useful starting point, suggesting that polar solvents are more likely to be effective.[13][15]
Objective: To determine the approximate solubility of 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine in a range of common laboratory solvents.
Materials:
-
5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine
-
Vials (e.g., 1.5 mL glass vials)
-
Micropipettes
-
Vortex mixer and/or sonicator
-
A selection of solvents (see Table 1)
Protocol:
-
Preparation: Accurately weigh 1-2 mg of the compound into a pre-labeled glass vial.
-
Initial Solvent Addition: Add a small, precise volume of the first solvent to be tested (e.g., 100 µL). This creates a high target concentration (e.g., 10-20 mg/mL).
-
Mixing: Cap the vial and vortex vigorously for 1-2 minutes. If undissolved solid remains, place the vial in a bath sonicator for 5-10 minutes.[13]
-
Observation: Visually inspect the solution against a dark background for any undissolved particles.
-
Stepwise Dilution: If the compound is not fully dissolved, add another aliquot of solvent (e.g., another 100 µL) to decrease the concentration. Repeat the mixing/sonication process.
-
Record Results: Continue the stepwise addition of solvent until the compound is fully dissolved. Record the total volume of solvent required to dissolve the initial mass. Calculate the approximate solubility in mg/mL or mM.
-
Test Other Solvents: Repeat this process for all solvents in your screening panel.
-
Room Temperature Stability: Allow the successfully prepared solutions to stand at room temperature for at least 24 hours to check for any precipitation or crystallization over time.
Table 1: Suggested Solvents for Initial Screening
| Solvent | Type | Polarity Index | Boiling Point (°C) | Notes |
|---|---|---|---|---|
| Water | Polar Protic | 10.2 | 100 | Baseline for aqueous solubility. |
| DMSO | Polar Aprotic | 7.2 | 189 | Excellent solvent for many poorly soluble compounds; common for stock solutions. |
| DMF | Polar Aprotic | 6.4 | 153 | Similar to DMSO, good solubilizing power. |
| Methanol | Polar Protic | 5.1 | 65 | Can be effective, but may be less potent than DMSO/DMF. |
| Ethanol | Polar Protic | 4.3 | 78 | A good starting point, used in the compound's synthesis.[3] |
| Acetone | Polar Aprotic | 4.3 | 56 | Also used in the compound's synthesis.[3] |
| Acetonitrile | Polar Aprotic | 5.8 | 82 | Common solvent in analytical chemistry (e.g., HPLC). |
| THF | Polar Aprotic | 4.0 | 66 | Can be a good solvent but has a risk of peroxide formation.[7] |
Guide 2: Addressing Poor Aqueous Solubility for Biological Assays
For in-vitro assays, maintaining the compound in a soluble state within an aqueous buffer is paramount for obtaining meaningful data.[4] This often requires a formulation approach.
Strategy 1: pH Modification
The 2-amino group on the thiadiazole ring is basic and can be protonated under acidic conditions (pKa dependent).[6] This salt form will be significantly more water-soluble than the free base.
Protocol:
-
Prepare a concentrated stock solution in an organic solvent like DMSO.
-
Prepare a range of aqueous buffers with different pH values (e.g., pH 4.0, 5.5, 6.5, 7.4). Citrate or acetate buffers are suitable for the acidic range.[10]
-
In separate vials, dilute a small aliquot of the DMSO stock into each buffer to the desired final concentration.
-
Visually inspect for precipitation immediately and after several hours.
-
Causality: By lowering the pH, you increase the concentration of the protonated (charged) form of the molecule, which has much more favorable interactions with polar water molecules, thereby increasing solubility.[11] Choose the lowest pH that is compatible with your biological assay system.
Strategy 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar or poorly soluble compounds.[10][16]
Protocol:
-
Select a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Prepare your aqueous buffer containing a certain percentage of the co-solvent (e.g., 5-10% ethanol).
-
Attempt to dissolve the compound directly in this mixed-solvent system, or dilute a high-concentration DMSO stock into it.
-
Causality: The co-solvent reduces the overall polarity of the aqueous medium, making it a more favorable environment for the lipophilic parts of your compound and preventing it from precipitating.
Visual Workflow: Solvent Selection Decision Tree
Below is a decision tree to guide your solvent selection process, from preparing a stock solution to formulating for an aqueous assay.
Sources
- 1. Why Most Modern Drug Candidates Fail at Solubility - Behind the Bench [thermofisher.com]
- 2. veranova.com [veranova.com]
- 3. 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ispe.gr.jp [ispe.gr.jp]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. caymanchem.com [caymanchem.com]
- 14. agnopharma.com [agnopharma.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine
[1]
Status: Online Agent: Senior Application Scientist Ticket Subject: HPLC Method Development & Troubleshooting for Fluorinated Aminothiadiazoles[1]
Introduction & Compound Profile
Welcome to the Technical Support Center. You are likely working with 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine , a critical pharmacophore often used as a scaffold in antimicrobial and anticancer drug discovery [1, 2].[1]
This molecule presents a "dual-personality" challenge in chromatography:
-
The Thiadiazole Core: It contains basic nitrogens (pKa ~2–3) and an exocyclic amine, making it prone to severe peak tailing due to silanol interactions on silica columns [3].
-
The Difluorophenyl Group: The 2,6-difluoro substitution increases lipophilicity compared to the parent phenyl ring but also induces a twist in the biaryl bond (dihedral angle ~35°) due to steric hindrance, affecting its interaction with the stationary phase [4].
Below are the validated protocols and troubleshooting guides to ensure high-purity isolation.
Standard Operating Procedure (SOP): Purification Protocol
Objective: Isolate >98% pure material from crude reaction mixtures.
A. System & Column Selection
| Component | Recommendation | Technical Rationale |
| Stationary Phase | C18 (End-capped) or C18-PFP | Standard C18 works well.[1] However, if resolution from non-fluorinated impurities is poor, a Pentafluorophenyl (PFP) column offers unique selectivity for fluorinated compounds via pi-pi and dipole interactions. |
| Particle Size | 5 µm (Prep), 3.5 µm (Analytical) | 5 µm offers the best balance of backpressure and resolution for preparative loading. |
| Pore Size | 100 Å | Sufficient for small molecules (MW ~213.2 g/mol ).[1] |
| pH Stability | High-pH stable (Hybrid Silica) | Optional:[1] Allows use of ammonium bicarbonate (pH 10) to deprotonate the amine for better loading, though low pH is standard for MS detection. |
B. Mobile Phase & Gradient (The "Golden Standard")
We recommend an Acidic Low-pH Method as the primary starting point.[1] This ensures the amine is protonated (improving solubility) and suppresses silanol ionization (reducing tailing).
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA).[1]
-
Note: Use TFA for UV detection (sharper peaks); use FA for Mass Spec (better ionization).[1]
-
-
Solvent B: Acetonitrile (ACN) + 0.1% Modifier (same as A).[1]
Gradient Profile (Linear):
| Time (min) | % Solvent B | Event |
| 0.0 | 5% | Injection / Loading |
| 2.0 | 5% | Desalting / Polar impurity removal |
| 12.0 | 60% | Gradient Elution (Target elutes ~35-45%) |
| 13.0 | 95% | Column Wash (Remove lipophilic dimers) |
| 15.0 | 95% | Hold |
| 15.1 | 5% | Re-equilibration |
C. Method Development Workflow
Figure 1: Step-by-step workflow for moving from crude mixture to purified solid.
Troubleshooting Guide (Q&A)
Ticket #001: "My peak looks like a shark fin (Severe Tailing)."
User Question: The main peak has a sharp front but a very long tail. It's ruining resolution. Diagnosis: This is classic Silanol Interaction .[1] The basic nitrogen in the thiadiazole ring is interacting with acidic silanols on the silica surface [5].[2]
Solutions:
-
The "TFA Hammer": Ensure you are using 0.1% TFA (Trifluoroacetic acid).[1] TFA acts as an ion-pairing agent, masking the positive charge on the amine and "capping" the silanols. Formic acid is often too weak to suppress this interaction fully.[1]
-
Increase Ionic Strength: If you cannot use TFA (e.g., sensitive bioassay), add 10–20 mM Ammonium Formate to the aqueous mobile phase. The salt ions compete with your analyte for the silanol sites.
-
Switch to High pH: Use a hybrid-silica column (e.g., Waters XBridge, Agilent Zorbax Extend) and run at pH 10 (10mM Ammonium Bicarbonate). At this pH, the amine is deprotonated (neutral), eliminating the ionic interaction with silanols entirely.
Ticket #002: "The sample precipitates in the injector/column."
User Question: I see pressure spikes immediately after injection, or the peak is split/broad. Diagnosis: Solubility Mismatch . 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine is hydrophobic.[1] If you dissolve it in 100% DMSO and inject it into a 5% ACN mobile phase, the water causes the compound to "crash out" (precipitate) instantly.
Solutions:
-
Sandwich Injection: If your system supports it, bracket the sample plug with a "strong" solvent plug.
-
Cosolvent Dilution: Do not inject pure DMSO. Dilute your sample to 50% DMSO / 50% Water-ACN (50:50) .[1] If it stays soluble, this matches the mobile phase strength better.
-
Feed Injection: For large prep loads, use a "feed injection" technique where the sample is pumped in over 1-2 minutes rather than a single bolus, keeping the local concentration below the solubility limit.
Ticket #003: "I'm losing mass. Recovery is only 60%."[1]
User Question: The purity is good, but I put 100mg in and only got 60mg back. Diagnosis: Adsorption or Volatility .
-
Adsorption: The free amine can bind irreversibly to active sites on older columns or frits.[1]
-
Workup Loss: If using TFA, you are isolating the Trifluoroacetate salt , not the free base. If you dry it down and then try to redissolve or weigh it, the molecular weight calculation must account for the salt (MW + 114 Da). Conversely, sublimation is rare for this MW but possible under high vacuum if heated.
Solutions:
-
Passivate the System: Inject a high concentration of a "sacrificial" amine (like BSA or a dummy amine) to cover active sites before your run.[1]
-
Salt Correction: Verify if you need the free base. If so, after lyophilization, redissolve in EtOAc, wash with saturated NaHCO3, dry, and re-concentrate.
Troubleshooting Logic Tree
Use this decision matrix to diagnose peak shape issues quickly.
Figure 2: Diagnostic logic for common chromatographic anomalies.
Frequently Asked Questions (FAQ)
Q: Can I use UV detection? What wavelength? A: Yes. The thiadiazole ring conjugated with the phenyl group has strong UV absorbance.
-
Primary: 280–300 nm (Specific to the aromatic system).
-
Secondary: 254 nm (General aromatic).[1]
-
Tip: Avoid 210-220 nm if using TFA, as TFA absorbs in this region, causing baseline drift.
Q: How do I store the purified fraction? A: The compound is stable as a solid.
-
Solution: If in ACN/Water/TFA, keep at 4°C and lyophilize within 24 hours to prevent slow hydrolysis (though thiadiazoles are generally robust).
-
Solid: Store at -20°C, protected from light.
Q: Why is the retention time shifting between runs? A: This is often due to column equilibration .[1] Fluorinated compounds can be sensitive to the "wetting" of the C18 chains. Ensure you have a re-equilibration step of at least 3–5 column volumes (approx 15 mins at 1 mL/min for analytical) between runs.[1]
References
-
BenchChem. (2025).[1][2] Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2022).[1] 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.[1][3][4] PMC.[1] Retrieved from
-
Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Retrieved from
-
Wang, Y., Wan, R., Han, F., & Wang, P. (2009). 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine.[1] Acta Crystallographica Section E: Structure Reports Online, 65(11), o3108. Retrieved from
-
Waters Corporation. (2021).[1] Troubleshooting Peak Shape Problems in HPLC. Retrieved from
Sources
- 1. 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine | 25306-15-4 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine
A Guide to Understanding and Determining Thermal Stability
Welcome to the technical support guide for 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine (C₈H₅F₂N₃S). This document is designed for researchers, scientists, and drug development professionals who are working with this compound. While specific, publicly available thermal stability data for this exact molecule is limited, this guide provides the foundational knowledge, experimental protocols, and troubleshooting advice needed to confidently assess its stability in your applications.
The structural motifs—a difluorophenyl ring and a 2-amino-1,3,4-thiadiazole core—suggest a compound with relatively high aromaticity and potential for thermal robustness.[1] However, the presence of fluorine atoms and an amine group introduces chemical functionalities that necessitate careful experimental evaluation.[2][3][4] This guide will empower you to determine the precise thermal stability parameters for your specific batch and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound based on its structure?
A1: The 1,3,4-thiadiazole ring is an aromatic heterocycle known for its general stability.[1] The presence of the difluorophenyl group, a common moiety in pharmaceuticals, typically enhances metabolic stability and can contribute to thermal stability.[2][5] However, the primary amine group (-NH₂) is a potential site for thermal degradation or reaction. While a high melting point is expected, decomposition could begin at or near the melting temperature. Experimental analysis is essential for confirmation.
Q2: What are the common visual signs of thermal degradation?
A2: Discoloration (e.g., turning yellow, brown, or black) upon heating is a primary indicator of decomposition. Other signs can include changes in texture, melting point depression, or the evolution of gases. If you observe these changes at temperatures you expect the compound to be stable, it warrants further investigation.
Q3: How should I properly store this compound to ensure long-term stability?
A3: To maximize shelf-life and prevent degradation, store 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine under the following conditions:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended to minimize the rate of any potential slow degradation reactions.[6]
-
Atmosphere: Protect from moisture and air.[6] Store in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, especially if it will be stored for extended periods.[6]
-
Light: Use amber glass vials or store in the dark to protect against potential light-induced degradation.[6]
Q4: My compound shows a broad melting point range. Could this be a stability issue?
A4: Yes, a broad melting range is often an indicator of impurities. These impurities could be residual starting materials, solvents, or byproducts from the synthesis. It can also indicate that the compound has started to decompose upon heating, creating impurities in situ. Comparing the melting point of a fresh batch to one that has been stored for a long time or subjected to thermal stress can be a useful diagnostic tool.
Troubleshooting Guide: Stability-Related Experimental Issues
This section addresses common problems encountered in the lab that may be linked to the thermal stability of the compound.
| Problem | Potential Cause Related to Thermal Stability | Recommended Action & Troubleshooting Steps |
| Inconsistent results in biological or chemical assays. | The compound may be degrading in your stock solution, especially if prepared in solvents at elevated temperatures or stored improperly. | 1. Prepare Fresh Solutions: Always use freshly prepared stock solutions for critical experiments. 2. Check Solvent Stability: Investigate the stability of the compound in your chosen solvent at the working temperature. Use HPLC to compare a freshly prepared sample to one that has been incubated at the assay temperature for the duration of the experiment. 3. Storage of Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Appearance of new peaks in HPLC or LC-MS analysis over time. | This is a strong indication of degradation. The new peaks correspond to decomposition products. | 1. Forced Degradation Study: Intentionally stress the compound (e.g., heat a solution at 60-80°C for several hours) and analyze by LC-MS to identify potential degradation products. This helps in developing a stability-indicating analytical method. 2. Re-evaluate Storage: Review your storage conditions for both solid material and solutions. Ensure they are protected from heat, light, and moisture.[6] |
| Low purity or unexpected byproducts after a reaction performed at elevated temperatures. | The compound, or a reactant/intermediate, may not be stable at the reaction temperature, leading to decomposition and side reactions. | 1. Run a Control Experiment: Heat the starting material alone under the reaction conditions (solvent, temperature, time) to see if it degrades. 2. Lower Reaction Temperature: If decomposition is observed, explore alternative synthetic routes that proceed at lower temperatures. 3. Reduce Reaction Time: Optimize the reaction to minimize the time the compound is exposed to high temperatures. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving potential thermal stability issues.
Caption: Experimental workflow for TGA and DSC analysis.
Interpreting Thermal Analysis Data
The combination of TGA and DSC provides a comprehensive picture of thermal stability.
| Scenario | TGA Result | DSC Result | Interpretation |
| Ideal Stability | No mass loss until a high temperature (e.g., >250°C). | A sharp, single endothermic peak corresponding to the melting point. Baseline is flat after melting until the TGA decomposition temperature. | The compound melts before it decomposes. It is thermally stable in the solid and liquid phases up to its decomposition temperature. |
| Decomposition at Melting | Mass loss begins at or very near the melting temperature. | The melting endotherm may be immediately followed by a large, irregular exothermic or endothermic peak. The shape of the melting peak may be distorted. | The compound decomposes upon melting. The melting point is more accurately a "melting/decomposition point." The compound is not stable in the liquid phase. |
| Decomposition Before Melting | Significant mass loss occurs at a temperature below the observed melting peak in the DSC. | An endothermic or exothermic event may be visible before the melting peak. The melting peak itself may be small or absent if decomposition is complete. | The compound decomposes from the solid state before it has a chance to melt. This is less common for crystalline organic molecules but possible. |
| Presence of Volatiles | Mass loss is observed at a low temperature (typically <150°C). | A broad endotherm is seen at low temperatures, corresponding to the TGA mass loss step. | The sample contains residual solvent or adsorbed water. This is not decomposition of the compound itself but indicates the sample needs further drying. |
This guide provides a framework for assessing and managing the thermal stability of 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine. By employing these analytical techniques and troubleshooting strategies, researchers can ensure the integrity of their material and the reliability of their experimental outcomes.
References
- Vertex AI Search. (2025). How to store fluorinated pharmaceutical intermediates properly? [Online Blog].
- de Figueiredo Jr., D'Ars, et al. (n.d.). THERMAL DECOMPOSITION OF 5-AMINO-2-THIOL-1,3,4-THIADIAZOLE (HATT) Cu(II) AND Zn(II) COMPLEXES. AKJournals.
-
ResearchGate. (n.d.). Thermogravimetric Analysis of compound[7]. [Scientific Diagram]. Available at:
- PMC. (2021). Preparation and Thermogravimetric and Antimicrobial Investigation of Cd (II) and Sn (II) Adducts of Mercaptopyridine, Amino Triazole Derivatives, and Mercaptothiazoline Organic Ligand Moieties.
- Unknown Source. (n.d.). TROUBLESHOOTING GUIDE.
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of C 16 IDT-fDTBT (black line) and C....
- Mérieux NutriSciences. (n.d.). PFAS in the Pharmaceutical Industry.
- ResearchGate. (n.d.). DSC thermograms of fluorinated compounds 2b, 4a and 4b recorded at 5....
- PMC. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
- ResearchGate. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [PDF].
- ResearchGate. (2025). Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. [PDF].
- Journal of Organic Chemistry. (1978). Thermal decomposition of 1,2,3,4-thiatriazoles. On the question of thioacyl azide and thioacyl nitrene intermediates.
- ISRES. (2021). 174 Thiadiazoles and Their Properties.
- Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints.
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- PMC. (n.d.). 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine.
- MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- SlideShare. (2021). Thermal Analysis.
- MDPI. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure.
- The Madison Group. (n.d.). Problem Solving With Thermal Analysis.
- Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds.
Sources
- 1. isres.org [isres.org]
- 2. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 6. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 7. researchgate.net [researchgate.net]
Overcoming steric hindrance in 2,6-difluorophenyl substitutions
Topic: Overcoming Steric Hindrance in 2,6-Difluorophenyl Substitutions
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User is experiencing low yields/failed couplings with 2,6-difluoro-substituted aryl systems.
The Core Conflict: Electronic Activation vs. Steric Blockade
Before troubleshooting, you must understand the paradox of your substrate. The 2,6-difluoro motif presents a unique conflict:
-
Electronic Activation: The high electronegativity of two ortho-fluorine atoms pulls electron density from the ring, theoretically activating the ipso carbon for nucleophilic attack (
) or oxidative addition (Pd-catalysis). -
Steric Blockade: Despite fluorine's small Van der Waals radius (~1.47 Å), two of them create a "picket fence" effect.[1] This blocks the trajectory of incoming nucleophiles (
approach) and destabilizes the square-planar geometry required for Palladium intermediates.
The Result: Standard protocols fail because they rely on electronic activation without accounting for the kinetic barrier of the ortho-fluorines.
Scenario A: Transition Metal Catalysis (Suzuki/Buchwald)
Context: You are trying to couple a 2,6-difluoro aryl halide (Electrophile) or boronic acid (Nucleophile).[1]
Critical Failure Mode 1: Protodeboronation (The "Missing Nucleophile")
If your 2,6-difluorophenyl species is the boronic acid , your main enemy is not sterics—it is hydrolysis. The electron-deficient ring makes the C-B bond highly susceptible to cleavage by water/base, replacing the Boron with Hydrogen (forming 1,3-difluorobenzene).
Troubleshooting Protocol:
-
Symptom: Starting material disappears, but no product forms.[1] NMR shows 1,3-difluorobenzene.[1]
-
Fix 1 (The "Masked" Approach): Switch from Boronic Acid to MIDA Boronates or Potassium Trifluoroborates (
) . These release the active species slowly, keeping the concentration low to prevent side reactions. -
Fix 2 (Anhydrous Conditions): If you must use the boronic acid, switch to anhydrous base (
or ) in Dioxane/Toluene. Avoid systems.
Critical Failure Mode 2: Failed Oxidative Addition (Steric Bulk)
If your 2,6-difluoro species is the halide , the Pd catalyst cannot physically reach the C-X bond.
Catalyst Selection Matrix (Decision Tree):
Figure 1: Catalyst selection logic for sterically encumbered 2,6-difluoro couplings.
Scenario B: Nucleophilic Aromatic Substitution ( )
Context: You are trying to displace a leaving group (F, Cl, NO2) between the two fluorines using a nucleophile (amine, alkoxide, thiol).[1]
The Problem: The "Ortho Effect" usually accelerates
Optimization Table:
| Variable | Standard Condition | High-Steric Recommendation | Why? |
| Solvent | DMF, Acetonitrile | DMSO or NMP | Higher dielectric constant stabilizes the Meisenheimer complex intermediate. |
| Base | LiHMDS or NaH | You need a "naked" anion. Carbonate bases are too weak and heterogeneous. | |
| Additive | None | 18-Crown-6 | Sequesters the Potassium cation, leaving the nucleophile "naked" and more reactive. |
| Leaving Group | Chloride | Fluoride or Nitro | In |
| Temperature | 80°C | 120°C - 150°C | You must overcome the high activation energy barrier caused by steric repulsion. |
Detailed Protocols
Protocol A: Suzuki Coupling of Unstable 2,6-F2 Boronic Acids
Use this when your boronic acid decomposes before reacting.[1]
-
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
2,6-Difluorophenylboronic acid (1.5 equiv)[1]
-
Catalyst: Pd-PEPPSI-IPr (2 mol%) — Stabilizes the Pd center against bulk.
-
Base:
(2.0 equiv)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Solvent: Toluene/MeOH (4:1) — MeOH helps solubility but keep water low.[1]
-
-
Procedure:
-
Charge a vial with halide, boronic acid, base, and catalyst.[1]
-
Seal and purge with Argon for 5 minutes (Critical: Oxygen accelerates deboronation).
-
Add degassed solvent.
-
Heat to 60°C (Do not go to 100°C immediately; high heat kills the boronic acid).
-
Monitor by LCMS at 30 mins. If no conversion, spike with fresh boronic acid.[1]
-
Protocol B:
Displacement of 2,6-Difluorofluorobenzene
Use this to install an amine/ether between the two fluorines.
-
Reagents:
-
Procedure:
-
Cool the amine in THF to 0°C.
-
Add LiHMDS dropwise to deprotonate the amine (Lithium amide formation).
-
Stir for 15 mins.
-
Add the electrophile dropwise.
-
Warm to reflux overnight.
-
Note: Pre-deprotonating the amine reduces the steric bulk of the transition state compared to a neutral attack.
-
Frequently Asked Questions (FAQs)
Q: Why do I see 1,3-difluorobenzene in my Suzuki reaction?
A: This is protodeboronation .[1] Your boronic acid hydrolyzed.[2] Switch to a MIDA boronate or use anhydrous base (
Q: Can I use Pd(
Q: My
Q: Is the Iodine or Bromine analog better for coupling? A: Counter-intuitively, Bromides often work better than Iodides in crowded Buchwald couplings. The large Iodide ion can poison the catalyst or create too much steric crowding in the intermediate. Stick to Bromides or Triflates.[3]
References
-
Pd-PEPPSI Catalysts for Hindered Couplings
-
Protodeboronation Mechanisms
- Buchwald-Hartwig Ligand Selection: Title: Buchwald-Hartwig Amination User Guide. Source: WuXi AppTec / Buchwald Lab Guidelines.
-
MIDA Boronates for Unstable Substrates
Sources
- 1. mdpi.com [mdpi.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
pH stability of 1,3,4-thiadiazole-2-amine derivatives
Technical Support Center: pH Stability & Handling of 1,3,4-Thiadiazole-2-amine Derivatives
Case ID: TDA-STAB-001
Subject: Comprehensive Stability Profile & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Diagnostic Framework: The Stability Spectrum
To successfully handle 1,3,4-thiadiazole-2-amine derivatives, you must understand that their stability is strictly pH-dependent. Unlike simple amines, the 2-amino group is weakly basic due to the electron-withdrawing nature of the thiadiazole ring.
The Core Rule: These compounds are acid-stable but base-labile .
Physicochemical Behavior Overview
| pH Condition | Chemical State | Stability Status | Solubility Profile |
| Acidic (pH < 2) | Cationic (Protonated at N3/N4) | High Stability | High (Salt form) |
| Weakly Acidic (pH 3-5) | Equilibrium (pKa ≈ 3.[1]0) | Stable | Variable (Buffer dependent) |
| Neutral (pH 6-8) | Neutral (Free Base) | Stable | Low (Risk of precipitation) |
| Basic (pH > 9) | Anionic / Ring Opening | Unstable | High (degradation products) |
Application Scientist Note: Many researchers mistake precipitation at pH 7 for degradation.[1] If your HPLC assay drops but no new peaks appear, check your filter—you likely filtered out your insoluble neutral compound.[1]
Visualizing Stability Logic
The following diagram illustrates the chemical fate of 1,3,4-thiadiazole-2-amines across the pH scale.
Figure 1: Decision matrix for solvent selection based on pH-dependent stability and solubility outcomes.
Troubleshooting Guide (FAQ)
Inquiry 1: "My HPLC peaks are splitting or tailing severely."
Diagnosis: pH Mismatch relative to pKa. The pKa of the conjugate acid of 2-amino-1,3,4-thiadiazole is approximately 2.98 - 3.2 [1].
-
The Issue: If your mobile phase pH is near the pKa (e.g., pH 3.0 - 3.5), the molecule rapidly exchanges between ionized and neutral forms, causing peak distortion.[1]
-
The Fix:
-
Lower the pH: Use 0.1% Formic Acid or TFA (pH ~2.0).[1] This keeps the molecule fully protonated.
-
Buffer Capacity: Ensure your buffer concentration is >20mM to resist pH shifts from the sample injection.
-
Inquiry 2: "I see new impurity peaks when dissolving in 0.1 N NaOH."
Diagnosis: Base-Catalyzed Ring Cleavage. Mechanism: The 1,3,4-thiadiazole ring is electron-deficient. In strong alkali (pH > 10), the hydroxide ion acts as a nucleophile, attacking the C2 or C5 position.[1] This leads to ring opening, often yielding hydrazine derivatives or thiosemicarbazides [2].[1]
-
The Fix: Avoid basic diluents. If basic conditions are required for a reaction (e.g., alkylation), use a weak base like K₂CO₃ in an aprotic solvent (DMF/Acetone) rather than aqueous NaOH.[1]
Inquiry 3: "My compound disappears during workup but no degradation peaks appear."
Diagnosis: Phase Partitioning Error. At neutral pH (during washing steps), the amine exists as a free base.[1] If it is lipophilic, it stays in the organic layer. If it is a small, polar derivative (like the parent 2-amino-1,3,4-thiadiazole), it may partition into the aqueous layer because it retains significant water solubility even as a free base (approx. 25 mg/mL for the parent compound) [1].[1]
-
The Fix: Saturate the aqueous layer with NaCl (salting out) and perform multiple extractions with Ethyl Acetate/THF mixtures.[1]
Standard Operating Procedure: Forced Degradation
Use this protocol to validate the specific stability profile of your derivative.[2]
Objective: Determine susceptibility to hydrolysis and oxidation.
Workflow Visualization
Figure 2: Step-by-step forced degradation workflow for thiadiazole derivatives.
Detailed Protocol Steps
-
Acid Hydrolysis (Stress Test):
-
Dissolve 5 mg of substance in 1 mL Methanol.
-
Add 4 mL of 1N HCl .
-
Heat at 60°C for 4 hours.
-
Expected Result: Minimal degradation (< 5%).[1] The ring is highly stable in acid.
-
-
Alkaline Hydrolysis (Critical Check):
-
Oxidative Stress:
References
-
Petrow, V., Stephenson, O., Thomas, A. J., & Wild, A. M. (1958).[1] Preparation and hydrolysis of some derivatives of 1:3:4-thiadiazole. Journal of the Chemical Society, 1508-1513. Retrieved from [Link]
-
Kamil, O. M., et al. (2023).[1][3] Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Journal of Kufa for Chemical Sciences. Retrieved from [Link]
Sources
Introduction: The Deceptive Simplicity of Thiadiazoles
Technical Support Center: Crystallization of Thiadiazole Amines
Welcome to the technical center. If you are here, you have likely encountered the "Thiadiazole Trap." While 2-amino-1,3,4-thiadiazoles appear structurally simple, their crystallization behavior is governed by a complex interplay of high dipole moments, aggressive hydrogen bonding potential (
In drug development, these scaffolds are prized for their bioisosteric similarity to pyrimidines. However, in the beaker, they are notorious for oiling out (Liquid-Liquid Phase Separation - LLPS) and forming stubborn solvates. This guide moves beyond basic "dissolve and cool" instructions to address the thermodynamic and kinetic bottlenecks specific to this chemistry.
Part 1: Diagnostic Workflows & Troubleshooting
Issue 1: The "Oiling Out" Phenomenon (LLPS)
Symptom: Upon cooling or antisolvent addition, the solution turns milky or forms a sticky gum at the bottom of the flask instead of discrete crystals.
The Mechanism:
Thiadiazole amines often exhibit a "miscibility gap" in common solvent/antisolvent systems (like Ethanol/Water). When the supersaturation (
Protocol: The "Dual-Temperature" Oscillation Method Standard cooling often fails here. Use this thermodynamic workaround.
-
Map the Cloud Point: Determine the temperature (
) where the oil first appears. -
The Redissolution: Heat the mixture to
until the oil disappears and the solution is clear. -
Seed Loading: Add 0.5% w/w of high-quality seed crystals (if available) or scratch the vessel wall immediately upon reaching saturation.
-
Isothermal Aging: Hold the temperature constant at the edge of the Metastable Zone Width (MSZW). Do not cool yet.
-
Solvent Cycling: If oiling persists, switch to a system with higher polarizability matching.
-
Avoid: Pure water as antisolvent (induces rapid hydrophobic exclusion).
-
Prefer: Toluene/Acetonitrile or IPA/Isopropyl Acetate mixtures.
-
Visualization: LLPS Decision Matrix
Caption: Figure 1. Decision matrix for mitigating Liquid-Liquid Phase Separation (Oiling Out) in thiadiazole crystallization.
Issue 2: Polymorphism and Tautomeric Shifts
Symptom: Batch-to-batch variation in melting point or PXRD patterns. Crystals appear as needles in one batch and blocks in another.
The Mechanism: 2-amino-1,3,4-thiadiazoles can theoretically exist in the amino form or the imino form. While the amino form is generally the stable tautomer in the solid state, the hydrogen bonding motif is highly sensitive to solvent donors.
-
Motif A:
dimers (Head-to-Head). -
Motif B: Cateners (Chains) linked by solvent bridges.
Protocol: Solvent-Mediated Phase Control To ensure the stable polymorph (usually the high-density block form):
-
Avoid Protic Solvents for Initial Screening: Alcohols can stabilize metastable solvates via H-bonding to the thiadiazole nitrogens.
-
Use Nitromethane or Acetonitrile: These non-H-bond donating solvents encourage the thiadiazole molecules to self-associate into the stable
dimer rather than interacting with the solvent. -
Slow Evaporation: Rapid cooling locks in the kinetic (needle) form. Use slow evaporation at ambient temperature to allow thermodynamic rearrangement into blocks.
Visualization: Hydrogen Bonding Competition
Caption: Figure 2. Competitive pathway between stable self-associated dimers and metastable solvent-mediated structures.
Part 2: Quantitative Data & Solvents
Table 1: Recommended Solvent Systems for 2-amino-1,3,4-thiadiazoles
| Solvent System | Interaction Type | Risk of Solvates | Application |
| Ethanol (Abs) | H-Bond Donor/Acceptor | High | General recrystallization; good solubility but risk of oiling out if water added too fast. |
| Acetonitrile | Dipole-Dipole | Low | Best for polymorphism control. Encourages self-association. |
| DMF/Water | Strong Polar | High | Use only for very insoluble derivatives. High boiling point makes drying difficult. |
| Toluene | Low | Good for highly lipophilic derivatives. Promotes slow growth. |
Part 3: Frequently Asked Questions (FAQ)
Q1: My crystals are too small (microcrystalline) to filter. How do I grow them larger?
-
Dr. Thorne: This is a nucleation density issue. You have too many nucleation sites.
-
Fix: Perform a "Temperature Cycling" protocol. Heat the slurry to dissolve 80% of the fines, then cool slowly. Repeat this 3-4 times. This exploits Ostwald Ripening, where small crystals dissolve to feed the growth of larger, thermodynamically stable crystals.
-
Q2: The product is colored (yellow/brown) but should be white. Is this a crystal lattice issue?
-
Dr. Thorne: Unlikely. Thiadiazole syntheses often produce sulfur-based oligomers or oxidation byproducts that adsorb onto the crystal surface.
-
Fix: Do not just recrystallize. Perform a charcoal filtration (activated carbon) in hot ethanol before the crystallization step. If the impurity is incorporated into the lattice (solid solution), you must switch to a solvent where the impurity is highly soluble but your product is not (e.g., wash with cold dichloromethane).
-
Q3: Can I use water as an antisolvent?
-
Dr. Thorne: Proceed with extreme caution. Water creates a massive polarity shock. For thiadiazoles, this almost guarantees oiling out or the formation of amorphous precipitates. If you must use water, add it via vapor diffusion (sitting a vial of solution inside a jar of water) rather than direct addition.
References
-
Bernstein, J., et al. (1995). "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition. 2
-
Mettler Toledo. "Oiling Out in Crystallization: Causes and Fixes." Technical Whitepaper. 1
-
Serban, G. (2020).[3] "Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections." Molecules. 3
-
Matos, M. et al. (2014). "Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium salts." Acta Crystallographica. 4
-
Er, M. et al. (2016). "Novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives: synthesis and structural characterization." Journal of Molecular Structure. 5
Sources
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate, 2-amino-1,3,4-thiadiazole-succinic acid (1/2), 2-amino-1,3,4-thiadiazole-glutaric acid (1/1) and 2-amino-1,3,4-thiadiazole-adipic acid (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Thiosemicarbazide Removal
Topic: Removing Unreacted Thiosemicarbazide (TSC) from Synthetic Products Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Safety Warning: Thiosemicarbazide is a potent neurotoxin (GABA antagonist) and convulsant. Always handle with appropriate PPE and in a fume hood.
Introduction: The Impurity Profile
Thiosemicarbazide (TSC) is a versatile hydrazine derivative commonly used to synthesize thiosemicarbazones (Schiff bases) and various heterocycles (e.g., 1,3,4-thiadiazoles). While useful, unreacted TSC is a troublesome impurity due to its:
-
Nucleophilicity: It can cause side reactions in downstream steps.
-
Metal Chelation: It binds to metal catalysts (Pd, Cu, Fe), poisoning future cross-coupling reactions.
-
Toxicity: Strict limits exist for hydrazine-related impurities in pharmaceutical intermediates.
This guide provides a tiered approach to purification, moving from solubility-based methods (Level 1) to chromatographic and chemical scavenging techniques (Level 2 & 3).
Module 1: Solubility-Based Purification (The "First Line of Defense")
Principle: TSC is highly polar. It dissolves readily in water and hot lower alcohols (ethanol, methanol) but is virtually insoluble in non-polar organic solvents (ether, hexanes, DCM). Most thiosemicarbazone products are significantly less polar than TSC.
Protocol A: The "Differential Wash" (For Solid Products)
Best for: Stable solids with low water solubility.
-
Filtration: Filter your crude reaction mixture.
-
The Hot Water Wash: While the solid is still on the funnel, wash the cake with hot water (60–80°C) .
-
Why? TSC solubility in water increases drastically with temperature (~20% w/w at 80°C), efficiently stripping it from the filter cake.
-
-
The Ethanol Chase: Follow with a wash of cold ethanol or cold methanol.
-
Why? This removes residual water and non-polar impurities without redissolving significant amounts of your product.
-
-
Drying: Vacuum dry to remove solvent traces.
Protocol B: Liquid-Liquid Extraction (For Soluble Products)
Best for: Products that are soluble in organic solvents (DCM, EtOAc).
-
Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the organic layer 3x with Brine (Saturated NaCl) or Water .
-
Note: TSC will partition into the aqueous phase.
-
-
Acidic Wash Modification (Optional): If your product is acid-stable, wash with dilute HCl (0.1 M). TSC will protonate (forming the hydrazinium salt), drastically increasing its water solubility and preventing it from partitioning back into the organic layer.
Data: Solubility Comparison Table
| Solvent | Thiosemicarbazide (TSC) Solubility | Typical Thiosemicarbazone Product Solubility |
| Water (25°C) | Soluble | Insoluble / Poor |
| Water (80°C) | Very Soluble (~20%) | Poor |
| Ethanol (Hot) | Soluble | Soluble |
| Ethanol (Cold) | Slightly Soluble | Poor (Precipitates) |
| DCM / Hexanes | Insoluble | Soluble / Moderate |
Module 2: Chromatographic Separation
Principle: When solubility differences are insufficient (e.g., polar products), exploit the extreme polarity of TSC on a stationary phase.
Technique: Flash Column Chromatography
TSC is highly polar and "sticky" on silica gel. It often streaks or stays at the baseline in standard mobile phases.
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase: Start with a gradient of Hexanes:Ethyl Acetate (or DCM:MeOH).
-
Observation: The target product usually elutes first. TSC will remain at the baseline (Rf < 0.1) unless high concentrations of Methanol (>10%) are used.
-
Troubleshooting Tailing: If TSC streaks and contaminates the product, add 1% Acetic Acid to the mobile phase. This keeps the TSC protonated and interacting strongly with the silica, retarding its elution.
Module 3: Chemical Scavenging (The "Nuclear Option")[1]
Principle: If physical separation fails, chemically convert TSC into a species with vastly different physical properties.
Protocol: The "Sacrificial Ketone" Method
TSC reacts with ketones to form hydrazones. By adding a simple, lipophilic ketone, you can convert the hydrophilic TSC into a lipophilic impurity that is easier to separate.
-
Add Scavenger: Add 2–5 equivalents of Acetone or Cyclohexanone to the crude mixture.
-
Reflux: Heat gently for 30–60 minutes.
-
Reaction:TSC + Acetone → Acetone Thiosemicarbazone + H2O
-
-
Workup:
-
If using Acetone: The resulting acetone-thiosemicarbazone is often less soluble in the reaction solvent and may precipitate, or it can be washed away with water (it is more water-soluble than large lipophilic products).
-
If using Cyclohexanone: The resulting adduct is highly lipophilic. You can now use Protocol B (Extraction) . The adduct will stay in the organic layer, but it will have a distinct Rf on silica gel, allowing for easier column separation compared to the streaking free TSC.
-
Visual Workflow: Purification Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification method based on product state and solubility.
Module 4: Analytical Validation
How do you confirm TSC is effectively removed?
Thin Layer Chromatography (TLC)
TSC is often invisible under UV (254 nm) unless derivatized.
-
Stain 1: Potassium Permanganate (KMnO₄)
-
Appearance: TSC is a reducing agent.[1] It will appear as a bright white/yellow spot on a pink/purple background immediately upon dipping, even without heating.
-
-
Stain 2: Iodine Chamber
-
Appearance: Brown spot.
-
-
Stain 3: Grote’s Reagent
-
Specificity: Specific for sulfur-containing compounds (blue/purple spots).
-
NMR Spectroscopy (¹H NMR)
Look for the diagnostic protons of the hydrazine moiety in DMSO-d6:
-
TSC Signals:
-
~9.0 ppm (Broad singlet, NH)
-
~7.0–7.5 ppm (Broad singlet, NH₂)
-
~4.5 ppm (Broad singlet, terminal NH₂)
-
-
Note: These peaks are broad and exchangeable with D₂O. If you see sharp aromatic peaks (product) and small broad mounds in these regions, perform a D₂O shake. If the mounds disappear, it confirms N-H protons (likely TSC if chemical shifts match).
FAQ: Troubleshooting Common Issues
Q: My product precipitates with the TSC. How do I separate them? A: Use fractional crystallization . Dissolve the mixture in the minimum amount of boiling ethanol. TSC is less soluble in ethanol than most organic thiosemicarbazones. Allow the solution to cool slowly. Often, the product crystallizes first. Filter it, then wash the crystals with warm water to remove any co-precipitated TSC.
Q: I am running a column, but the TSC is "tailing" into my product fractions. A: The TSC is interacting with the silanols on the silica. Add 0.5% to 1% Triethylamine (TEA) to your mobile phase to deactivate the silica, or switch to 1% Acetic Acid to keep the TSC fully protonated and stuck to the baseline. Caution: Ensure your product is stable to these additives.
Q: Can I use a resin to remove TSC? A: Yes. Strong Acid Cation (SAC) exchange resins (e.g., Dowex 50W) can capture TSC because the terminal amine can be protonated.
-
Protocol: Dissolve crude in MeOH/Water. Pass through a plug of acid resin. TSC binds; neutral product passes through.
References
-
Solubility & Properties: PubChem.[2] Thiosemicarbazide (Compound).[3][2][4][5][6][7][8][9] National Library of Medicine. [Link]
-
Toxicity & Safety: National Institute for Occupational Safety and Health (NIOSH). Thiosemicarbazide RTECS Data. [Link]
-
TLC Visualization: Reach Devices. TLC Stains and Recipes (KMnO4 Protocol). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. thiosemicarbazide CAS#: 79-19-6 [m.chemicalbook.com]
- 7. thiosemicarbazide | 79-19-6 [chemicalbook.com]
- 8. Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. 硫代氨基脲 99% | Sigma-Aldrich [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
